2-Benzyl-4-methyl-1,3-dioxolane
Description
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Structure
3D Structure
Properties
CAS No. |
5468-05-3 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-benzyl-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-9-8-12-11(13-9)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
HVTGPXYNYDWJHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-Benzyl-4-methyl-1,3-dioxolane
Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 2-Benzyl-4-methyl-1,3-dioxolane. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data to facilitate its application in synthetic chemistry and materials science. We will explore its structural attributes, detail established protocols for its synthesis and analysis, and discuss its chemical reactivity and stability. The causality behind experimental choices and the interpretation of analytical data are emphasized to provide field-proven insights.
Chemical Identity and Structure
2-Benzyl-4-methyl-1,3-dioxolane is a heterocyclic acetal. The core of its structure is a five-membered 1,3-dioxolane ring, which is substituted at the 2-position with a benzyl group and at the 4-position with a methyl group.[1][2][3] This structure contains two stereocenters at positions 2 and 4 of the dioxolane ring, meaning it exists as a mixture of diastereomers (cis and trans).[3]
| Identifier | Value | Source |
| IUPAC Name | 2-benzyl-4-methyl-1,3-dioxolane | [1][2] |
| CAS Number | 5468-05-3 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][2][3] |
| Synonyms | Phenylacetaldehyde propylene glycol acetal, 4-Methyl-2-benzyl-1,3-dioxolane | [1] |
| SMILES | CC1OC(CC2=CC=CC=C2)OC1 | [2][3] |
| InChIKey | HVTGPXYNYDWJHK-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of 1,3-dioxolanes is a cornerstone reaction in organic chemistry, primarily utilized for the protection of carbonyl groups. The formation of 2-Benzyl-4-methyl-1,3-dioxolane follows this classic pathway.
Synthesis Pathway: Acid-Catalyzed Acetalization
The most direct and common method for synthesizing 2-Benzyl-4-methyl-1,3-dioxolane is the acid-catalyzed reaction between phenylacetaldehyde and propane-1,2-diol (propylene glycol).[4] The acid catalyst, typically a strong protic acid like p-toluenesulfonic acid (p-TSA) or a Lewis acid, protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic. The diol then acts as a nucleophile, attacking the activated carbonyl carbon in a two-step process to form a cyclic acetal. The removal of water is crucial to drive the equilibrium towards the product.
Caption: General workflow for the synthesis of 2-Benzyl-4-methyl-1,3-dioxolane.
Experimental Protocol: Laboratory Scale Synthesis
Disclaimer: This protocol is intended for qualified professionals. Adherence to all institutional safety guidelines and the use of appropriate personal protective equipment (PPE) is mandatory.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. This setup is critical for the azeotropic removal of water, which drives the reaction to completion.
-
Reagent Charging: To the flask, add phenylacetaldehyde (1.0 eq), propane-1,2-diol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq). Use a solvent that forms an azeotrope with water, such as toluene or benzene.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution, followed by a water wash. This step is crucial to prevent acid-catalyzed hydrolysis of the product during storage or subsequent steps.
-
Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[4]
Physicochemical Properties
Experimental data for many specific physical properties of 2-Benzyl-4-methyl-1,3-dioxolane are not widely published. The table below summarizes key properties, primarily from computational models, which are valuable for predicting its behavior in various systems.
| Property | Value | Notes and Significance | Source |
| Molecular Weight | 178.23 g/mol | A fundamental property for stoichiometric calculations. | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | Based on data for similar 2-benzyl-1,3-dioxolanes.[5] | N/A |
| Boiling Point | Not Experimentally Determined | Expected to be >200 °C at atmospheric pressure, based on related structures. | N/A |
| Density | Not Experimentally Determined | Likely slightly denser than water (~1.0-1.1 g/mL). | N/A |
| XLogP3 | 2.3 | Indicates moderate lipophilicity, suggesting good solubility in many organic solvents and limited solubility in water. This is a key parameter in drug development for predicting membrane permeability. | [1] |
| Hydrogen Bond Donors | 0 | The molecule cannot act as a hydrogen bond donor, impacting its solubility and interaction profile. | [1] |
| Hydrogen Bond Acceptors | 2 | The two oxygen atoms in the dioxolane ring can act as hydrogen bond acceptors, allowing for interactions with protic solvents or biological targets. | [1] |
| Rotatable Bond Count | 2 | Relates to the conformational flexibility of the molecule, which can influence its binding to target receptors. | [1] |
| Solubility | Soluble in organic solvents; moderately soluble in water. | The benzyl group confers hydrophobicity, while the dioxolane moiety provides some hydrophilicity.[5] | [5] |
Spectroscopic Analysis
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-Benzyl-4-methyl-1,3-dioxolane.
Sources
- 1. 2-Benzyl-4-methyl-1,3-dioxolane | C11H14O2 | CID 95633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-benzyl-4-methyl-1,3-dioxolane 95% | CAS: 5468-05-3 | AChemBlock [achemblock.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 2-BENZYL-1,3-DIOXOLANE | 101-49-5 [chemicalbook.com]
- 5. CAS 101-49-5: 2-Benzyl-1,3-dioxolane | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Benzyl-4-methyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,3-Dioxolane Moiety
The 1,3-dioxolane ring system is a prevalent structural motif in a vast array of organic molecules, from natural products to pharmaceuticals and industrial chemicals. Its utility primarily stems from its role as a protecting group for carbonyl compounds and 1,2-diols, prized for its stability under neutral and basic conditions and its facile, acid-catalyzed formation and cleavage. Beyond this protective capacity, the stereochemical intricacies of substituted 1,3-dioxolanes offer a rich field for investigation and application in asymmetric synthesis and chiral recognition. This guide provides a detailed exploration of the molecular structure and stereochemistry of a specific derivative, 2-Benzyl-4-methyl-1,3-dioxolane, a compound that embodies the key stereochemical and spectroscopic features of this important class of heterocyclic compounds.
Molecular Structure and Stereoisomerism of 2-Benzyl-4-methyl-1,3-dioxolane
2-Benzyl-4-methyl-1,3-dioxolane is formed from the reaction of phenylacetaldehyde and 1,2-propanediol. The resulting structure possesses two stereogenic centers at the C2 and C4 positions of the dioxolane ring. The presence of these two chiral centers gives rise to the existence of stereoisomers. Specifically, two diastereomeric pairs of enantiomers are possible: the cis and trans isomers.
The cis isomer has the benzyl group at C2 and the methyl group at C4 on the same side of the dioxolane ring, leading to the (2R, 4S) and (2S, 4R) enantiomers. The trans isomer has these substituents on opposite sides of the ring, corresponding to the (2R, 4R) and (2S, 4S) enantiomers. The relative orientation of these substituents significantly influences the molecule's conformation, stability, and spectroscopic properties.
Caption: Diastereomeric and enantiomeric relationships of 2-Benzyl-4-methyl-1,3-dioxolane.
Synthesis and Purification of Stereoisomers
The synthesis of 2-Benzyl-4-methyl-1,3-dioxolane is typically achieved through the acid-catalyzed acetalization of phenylacetaldehyde with 1,2-propanediol. This reaction is an equilibrium process, and to drive it towards the product, water is usually removed as it is formed, often by azeotropic distillation with a suitable solvent like toluene or benzene.
Caption: General reaction scheme for the synthesis of 2-Benzyl-4-methyl-1,3-dioxolane.
Experimental Protocol: Synthesis of 2-Benzyl-4-methyl-1,3-dioxolane
-
Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Charging Reactants: To the flask, add phenylacetaldehyde (1.0 eq), 1,2-propanediol (1.1 eq), a catalytic amount of a strong acid such as p-toluenesulfonic acid (p-TsOH, ~0.01 eq), and a suitable solvent (e.g., toluene or benzene) to facilitate azeotropic water removal.
-
Reaction: The mixture is heated to reflux. The azeotropic mixture of water and the solvent is collected in the Dean-Stark trap. The reaction progress can be monitored by observing the amount of water collected.
-
Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The acidic catalyst is neutralized by washing with a mild base solution (e.g., saturated sodium bicarbonate). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification and Isomer Separation: The crude product, a mixture of cis and trans diastereomers, can be purified by vacuum distillation. The separation of the diastereomers can be challenging due to their similar boiling points. Preparative gas-liquid chromatography (GLC) has been shown to be an effective method for separating the cis and trans isomers of similar 1,3-dioxolanes[1]. Alternatively, enzymatic resolution of a suitable derivative can be employed for a diastereoselective separation[2].
Spectroscopic Characterization and Differentiation of Stereoisomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the characterization and differentiation of the cis and trans isomers of 2-Benzyl-4-methyl-1,3-dioxolane. The relative stereochemistry of the substituents at C2 and C4 significantly influences the chemical shifts (δ) and coupling constants (J) of the protons and carbons in the dioxolane ring.
¹H NMR Spectroscopy
The key diagnostic signals in the ¹H NMR spectrum are those of the protons on the dioxolane ring (H2, H4, and H5).
-
H2 Proton: The chemical shift of the proton at the C2 position is particularly sensitive to the stereochemistry. In the cis isomer, the benzyl group and the methyl group at C4 are on the same face of the ring, leading to greater steric crowding. This often results in the H2 proton of the cis isomer appearing at a slightly higher field (lower ppm) compared to the trans isomer.
-
H4 and H5 Protons: The coupling constants between the protons on the dioxolane ring (J-values) are highly informative. The dihedral angle between these protons differs between the cis and trans isomers, leading to different coupling constants.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the dioxolane ring are also diagnostic of the stereochemistry.
-
C2 and C4 Carbons: The steric interactions between the substituents in the cis isomer can cause a shielding effect (upfield shift) on the C2 and C4 carbons compared to the less sterically hindered trans isomer.
-
Methyl Carbon (at C4): The chemical shift of the methyl carbon is also expected to differ between the two isomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for the Stereoisomers of 2-Benzyl-4-methyl-1,3-dioxolane (based on analogy with 2-methyl-4-phenyl-1,3-dioxolane[3][4])
| Isomer | Proton/Carbon | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| cis | H2 | ~5.2 - 5.4 | C2: ~103 - 104 |
| H4 | ~4.1 - 4.3 | C4: ~75 - 76 | |
| H5 (pro-R) | ~3.5 - 3.7 | C5: ~70 - 71 | |
| H5 (pro-S) | ~4.0 - 4.2 | CH₂ (benzyl): ~41 - 42 | |
| CH₃ | ~1.2 - 1.3 | CH₃: ~16 - 17 | |
| CH₂ (benzyl) | ~2.9 - 3.1 | Phenyl: ~126-138 | |
| Phenyl | ~7.2 - 7.4 | ||
| trans | H2 | ~5.3 - 5.5 | C2: ~104 - 105 |
| H4 | ~3.8 - 4.0 | C4: ~77 - 78 | |
| H5 (pro-R) | ~3.6 - 3.8 | C5: ~72 - 73 | |
| H5 (pro-S) | ~4.1 - 4.3 | CH₂ (benzyl): ~41 - 42 | |
| CH₃ | ~1.3 - 1.4 | CH₃: ~17 - 18 | |
| CH₂ (benzyl) | ~2.9 - 3.1 | Phenyl: ~126-138 | |
| Phenyl | ~7.2 - 7.4 |
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of 2-Benzyl-4-methyl-1,3-dioxolane (178.23 g/mol )[5]. The fragmentation pattern would likely involve cleavage of the benzyl group and fragmentation of the dioxolane ring, although distinguishing between the cis and trans isomers by mass spectrometry alone is generally not feasible.
Conformational Analysis
The five-membered 1,3-dioxolane ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. The substituents at the C2 and C4 positions influence the preferred conformation to minimize steric interactions.
In the cis isomer, the benzyl and methyl groups are on the same side of the ring, leading to significant steric strain. This can force the ring into a conformation that moves these groups further apart. In the trans isomer, the substituents are on opposite sides, resulting in a more stable, lower-energy conformation. This difference in stability is a key factor that can be exploited in the separation of the isomers.
Applications and Future Directions
Substituted 1,3-dioxolanes, including 2-Benzyl-4-methyl-1,3-dioxolane, find applications as chiral building blocks in asymmetric synthesis. The stereocenters on the dioxolane ring can be used to direct the stereochemical outcome of subsequent reactions. Furthermore, understanding the stereochemistry of such molecules is crucial in the fragrance and flavor industry, where different stereoisomers can have distinct sensory properties[3][4].
Future research in this area could focus on the development of more efficient and stereoselective synthetic routes to access specific isomers of 2-Benzyl-4-methyl-1,3-dioxolane and other substituted 1,3-dioxolanes. Additionally, a more detailed computational and experimental investigation of the conformational landscape of these molecules would provide deeper insights into their reactivity and physical properties.
References
- Kazlauskas, R. J., & West, I. (1999). Protease-Mediated Separation of Cis and Trans Diastereomers of 2(R,S)-benzyloxymethyl-4(S)-carboxylic Acid 1,3-Dioxolane Methyl Esters. The Journal of Organic Chemistry, 64(25), 9019-9023.
-
PubChem. (n.d.). 2-Benzyl-4-methyl-1,3-dioxolane. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
- Caccia, G., & Gandini, A. (1979). Domiodol; separation of cis and trans isomers and comparison of their pharmacological activity. Il Farmaco; edizione scientifica, 34(5), 439-447.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Kraft, P., & Eichenberger, W. (2002). U.S. Patent No. US 7,176,176 B2. Washington, DC: U.S.
- Kraft, P., & Eichenberger, W. (2001). European Patent No. EP 1 108 719 B1.
-
PubChem. (n.d.). Phenylacetaldehyde propylene glycol acetal. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
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- 3. US7176176B2 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents [patents.google.com]
- 4. EP1108719B1 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents [patents.google.com]
- 5. 2-Benzyl-4-methyl-1,3-dioxolane | C11H14O2 | CID 95633 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Odor Profile and Olfactory Characteristics of 2-Benzyl-4-methyl-1,3-dioxolane
[1]
Executive Summary
2-Benzyl-4-methyl-1,3-dioxolane (CAS: 5468-05-3) serves as a strategic structural modification of phenylacetaldehyde, designed to mitigate the parent molecule's chemical instability while retaining its desirable olfactory core.[1] Known commercially as Phenylacetaldehyde Propylene Glycol Acetal , this molecule offers a sophisticated "Green-Floral" profile characterized by hyacinth, honey, and earthy nuances.
For formulation scientists and perfumers, this acetal represents a solution to the rapid oxidation and polymerization issues inherent to phenylacetaldehyde. It functions as a "time-release" precursor in acidic media or as a stable, softer olfactory variant in neutral bases. This guide details its physicochemical properties, synthesis, sensory analysis protocols, and structure-odor relationships (SOR).
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
Understanding the physical parameters is prerequisite to predicting volatility, substantivity, and matrix interactions.
| Parameter | Data |
| IUPAC Name | 2-Benzyl-4-methyl-1,3-dioxolane |
| Common Name | Phenylacetaldehyde Propylene Glycol Acetal |
| CAS Number | 5468-05-3 |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| LogP (Predicted) | ~2.30 |
| Flash Point | > 100°C |
| Vapor Pressure | Low (contributes to substantivity) |
| Solubility | Soluble in alcohol, dipropylene glycol; Insoluble in water |
Olfactory Profile Analysis
The olfactory signature of 2-Benzyl-4-methyl-1,3-dioxolane is defined by its relationship to phenylacetaldehyde, yet it possesses distinct modulation due to the dioxolane ring.[1]
Primary Descriptors
-
Dominant: Green, Floral (Hyacinth, Lilac, Rose).[2]
-
Secondary: Sweet, Honey, Waxy, Earthy (Mushroom-like).
-
Nuances: Unlike the sharp, aggressive green of the free aldehyde, the acetal is described as softer, smoother, and more vegetable-green . The propylene glycol moiety introduces a subtle fruity/balsamic undertone not present in the ethylene glycol acetal.
Temporal Evolution (Evaporation Curve)
-
Top Note: Low impact compared to the free aldehyde. Lacks the immediate "sting."
-
Heart Note: Blooms with a persistent, heavy floral-green character.[2]
-
Base Note: Shows significant tenacity (substantivity) on blotters, lasting >48 hours, often drying down to a sweet, honey-waxy residue.
Comparative Sensory Analysis
| Compound | Odor Character | Intensity | Stability |
| Phenylacetaldehyde | Sharp, aggressive green, harsh hyacinth | High (High impact) | Poor (Oxidizes/Polymerizes) |
| 2-Benzyl-1,3-dioxolane | Green, mushroom, earthy, rose | Medium | Good |
| 2-Benzyl-4-methyl-1,3-dioxolane | Softer green, floral, sweet honey, fruity nuance | Medium-High | Excellent |
Synthesis & Manufacturing
The synthesis of 2-Benzyl-4-methyl-1,3-dioxolane follows a classic nucleophilic addition-elimination pathway (acetalization).[1] This process is reversible; therefore, water removal is critical to drive the equilibrium toward the product.
Reaction Mechanism
The reaction involves the acid-catalyzed condensation of Phenylacetaldehyde with 1,2-Propanediol (Propylene Glycol) .[1]
Reagents:
-
Precursor: Phenylacetaldehyde (susceptible to oxidation; must be freshly distilled or stabilized).
-
Diol: 1,2-Propanediol (excess used to drive equilibrium).
-
Catalyst: p-Toluenesulfonic acid (pTSA) or acidic ion-exchange resins.[1]
-
Solvent: Toluene or Cyclohexane (for azeotropic distillation).
Synthesis Workflow Diagram
Figure 1: Acid-catalyzed synthesis pathway via azeotropic dehydration.
Structure-Odor Relationships (SOR)[1]
The transition from a carbonyl (aldehyde) to a cyclic acetal (dioxolane) dramatically alters the electron density and steric profile of the molecule, influencing its binding affinity to olfactory receptors.
-
Conformational Rigidity: The formation of the 1,3-dioxolane ring restricts the rotational freedom found in the parent aldehyde chain. This rigidity often correlates with a lower odor threshold (higher potency) relative to open-chain acetals (e.g., dimethyl acetal), though in this specific case, it reduces the "sharpness" (trigeminal irritation) while maintaining the floral character.
-
Steric Bulk of the Methyl Group: The presence of the methyl group at the 4-position (from propylene glycol) introduces chirality and steric bulk compared to the ethylene glycol acetal. This often results in a "softer" profile. Isomeric mixtures (cis/trans) may exist, each potentially contributing different nuances (e.g., one isomer being more "earthy," the other more "floral").
-
Hydrophobicity (LogP): The acetal is more hydrophobic than the aldehyde. This increases its affinity for the lipid bilayer of the olfactory epithelium and enhances substantivity on substrates (skin, fabric).
Experimental Protocols: Sensory Evaluation
To accurately characterize the odor profile without olfactory fatigue or chemical interference, a standardized protocol is required.
Materials[8][9][10][11][12][13][14]
-
Solvent: Dipropylene Glycol (DPG) or Ethanol (99.5% odorless).
-
Dilution Series: 10%, 1%, and 0.1% (w/w).
-
Medium: Odorless smelling strips (blotters).
Evaluation Workflow
-
Preparation: Dip the blotter to a depth of 1 cm. Allow ethanol (if used) to evaporate for 30 seconds.
-
Immediate Assessment (t=0): Evaluate the "Top Note." Note any chemical or solvent artifacts.
-
Interval Assessment: Re-evaluate at t=1 hour, t=6 hours, and t=24 hours to determine the "Dry Down" and substantivity.
-
Triangulation: Use a panel of at least 3 trained evaluators to consensus-map descriptors.
GC-Olfactometry (GC-O) Setup
For precise identification of impurities or isomers:
-
Column: DB-5 (Non-polar) or DB-Wax (Polar).[1]
-
Split: 1:1 ratio between FID (Flame Ionization Detector) and Sniffing Port.
-
Humidification: The sniffing port line must be humidified to prevent nasal dehydration.
Figure 2: Standardized sensory evaluation timeline for substantivity analysis.
Regulatory & Safety Considerations
While 2-Benzyl-4-methyl-1,3-dioxolane is a stabilizer, its safety profile is intrinsically linked to its potential hydrolysis.[1]
-
IFRA Standards: This material is generally regulated indirectly via the Phenylacetaldehyde content. Phenylacetaldehyde is a restricted material (dermal sensitization).
-
Hydrolysis Risk: In acidic formulations (pH < 5), the acetal may hydrolyze back to Phenylacetaldehyde and Propylene Glycol. Stability testing in the final product matrix is mandatory .
-
RIFM: It is essential to check the latest RIFM (Research Institute for Fragrance Materials) monograph for specific sensitization data on the acetal itself. Generally, acetals are less sensitizing than their parent aldehydes but are not exempt from scrutiny.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 95633, 2-Benzyl-4-methyl-1,3-dioxolane. Retrieved from [Link]
-
The Good Scents Company (2025). Phenylacetaldehyde Propylene Glycol Acetal Data Sheet. Retrieved from [Link]
-
Bedoukian Research (2024). Aroma Chemical Profile: Phenylacetaldehyde Acetals. Retrieved from [Link]
- Arctander, S. (1969).Perfume and Flavor Chemicals (Aroma Chemicals). Vol. II. (Classic reference for odor descriptors of acetals).
-
European Chemicals Agency (ECHA). Registration Dossier: 2-benzyl-4-methyl-1,3-dioxolane.[1] Retrieved from [Link]
Thermodynamic Stability of Benzyl-Substituted Dioxolanes: An In-Depth Technical Guide
Executive Summary
In drug development and organic synthesis, benzyl-substituted 1,3-dioxolanes serve two critical roles: as robust protecting groups for 1,2-diols/carbonyls and as metabolic pharmacophores.[1] Their utility is defined by a dichotomy of stability:
-
Thermodynamic Stability: Governed by the equilibrium of formation (
) and the stereochemical preference between cis/trans isomers in substituted systems. -
Kinetic Stability: Defined by the rate of acid-catalyzed hydrolysis (
), which dictates their survival under physiological or reaction conditions.
This guide synthesizes the mechanistic principles of dioxolane stability with executable protocols for quantifying these parameters. It focuses on 2-aryl-1,3-dioxolanes (benzylidene acetals) and 2-benzyl-1,3-dioxolanes (phenylacetaldehyde acetals), analyzing how electronic and steric factors shift the stability landscape.[1]
Part 1: Thermodynamic vs. Kinetic Stability[1]
The Thermodynamic Landscape (Equilibrium)
Thermodynamic stability refers to the energy difference between the dioxolane and its precursors (diol + carbonyl) or between its stereoisomers.
-
Formation Entropy: The formation of a 1,3-dioxolane from a diol and an aldehyde is enthalpically driven but entropically disfavored (2 molecules
2 molecules, but constrained ring). Water removal (Dean-Stark or molecular sieves) is required to drive the equilibrium ( ). -
Stereochemical Equilibrium (Cis/Trans): In 2,4-disubstituted dioxolanes, the ring adopts a flexible "envelope" conformation. The thermodynamic equilibrium favors the trans isomer (pseudo-equatorial/pseudo-equatorial) over the cis isomer to minimize 1,3-diaxial-like steric clashes.
-
Rule of Thumb: The thermodynamic ratio typically favors the trans isomer by 1.0–1.5 kcal/mol.
-
The Kinetic Landscape (Hydrolysis)
Kinetic stability is the resistance to ring opening. For benzyl-substituted dioxolanes, this is strictly acid-catalyzed .
-
Mechanism: The reaction proceeds via an A1 mechanism (unimolecular rate-limiting step).[1]
-
Rapid equilibrium protonation of the acetal oxygen.
-
Rate-Limiting Step (RLS): C–O bond cleavage to form a resonance-stabilized oxocarbenium ion .[1]
-
Nucleophilic attack by water.
-
Critical Insight: The stability of the oxocarbenium intermediate dictates the rate.[2] Electron-Donating Groups (EDGs) on the benzyl ring stabilize the cation, lowering the activation energy (
Part 2: Mechanistic Visualization
The following diagram illustrates the acid-catalyzed hydrolysis pathway, highlighting the oxocarbenium transition state which is the focal point of substituent effects.
Caption: Acid-catalyzed hydrolysis pathway. The oxocarbenium ion formation is the rate-limiting step, heavily influenced by aromatic substituents.
Part 3: Factors Influencing Stability[1]
Electronic Effects (Hammett Correlation)
For 2-aryl-1,3-dioxolanes (benzylidene acetals), the hydrolysis rate correlates linearly with the Hammett substituent constant (
-
Reaction Constant (
): The value for acetal hydrolysis is typically negative (approx -3 to -4), indicating a build-up of positive charge in the transition state.[1] -
Implication:
Steric Effects[3]
-
2-Substitution: Increasing the bulk of the substituent at C2 (e.g., 2-benzyl vs 2-phenyl) generally increases the rate of hydrolysis due to steric acceleration —relief of ground-state strain upon ring opening to the planar oxocarbenium ion.[1]
-
4,5-Substitution: Substituents on the diol backbone (C4/C5) can retard hydrolysis by hindering water attack, though this is secondary to electronic effects.
Comparative Data Table
The following table summarizes the relative hydrolytic stability (kinetic) and thermodynamic preference for common benzyl-substituted dioxolanes.
| Substituent (R) on Phenyl Ring | Electronic Effect | Relative Hydrolysis Rate ( | Kinetic Stability | Thermodynamic Formation |
| p-Methoxy (-OMe) | Strong EDG | ~1500 | Very Low | Favored (Resonance) |
| p-Methyl (-Me) | Weak EDG | ~40 | Low | Favored |
| Unsubstituted (-H) | Standard | 1.0 | Moderate | Baseline |
| p-Chloro (-Cl) | Weak EWG | ~0.3 | High | Slightly Disfavored |
| p-Nitro (-NO2) | Strong EWG | < 0.001 | Very High | Disfavored (Inductive) |
Note:
Part 4: Experimental Protocols
Protocol A: Determination of Hydrolysis Kinetics ( )
Objective: Quantify the kinetic stability (half-life) of a benzyl-substituted dioxolane at physiological or acidic pH.[1]
Materials:
-
UV-Vis Spectrophotometer (with temperature control).[1]
-
Buffer: 0.1 M HCl or Glycine/HCl buffer (pH 1–3).[1]
-
Solvent: Acetonitrile (ACN) or Dioxane.
Workflow:
-
Stock Solution: Dissolve the dioxolane (10 mM) in ACN.
-
Baseline: Pre-warm 3.0 mL of buffer in a quartz cuvette to 37°C.
-
Initiation: Inject 30 µL of stock solution. Mix rapidly (
). -
Monitoring: Track the increase in absorbance at the
of the released aldehyde (e.g., 250 nm for benzaldehyde, 280 nm for p-methoxybenzaldehyde).-
Note: Dioxolanes typically have low UV absorbance compared to the conjugated aldehyde product.
-
-
Analysis: Plot
vs. time. The slope is .[1]- .
Protocol B: Thermodynamic Isomerization Equilibrium
Objective: Determine the thermodynamic preference (
Workflow:
-
Setup: Dissolve pure cis or trans isomer (50 mg) in dry
(0.6 mL) in an NMR tube. -
Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTsOH, ~1 mg) or
(5 µL).[1] -
Equilibration: Incubate at 25°C for 24–48 hours.
-
Analysis: Acquire
NMR. Integrate the distinct acetal protons (H-2) for cis and trans isomers. -
Calculation:
- [1]
Part 5: Isomerization Logic Diagram
This diagram visualizes the equilibration process between stereoisomers, crucial for understanding the shelf-life stability of chiral drug intermediates.
Caption: Acid-mediated isomerization. The system equilibrates to the thermodynamically favored trans-isomer via transient ring opening.
References
-
Fife, T. H., & Natarajan, R. (1986).[3] General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes.[1][3] Journal of the American Chemical Society.[3] Link
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews.[1] Link
-
Salomaa, P. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives.[1] Acta Chemica Scandinavica.[1][4] Link
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis.[1][5][6] Wiley-Interscience.[1] (Standard Reference for stability conditions).
-
Bailey, W. F., et al. (1978). Conformational analysis of 1,3-dioxolanes. Journal of Organic Chemistry.[6] Link
Sources
- 1. CAS 101-49-5: 2-Benzyl-1,3-dioxolane | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Technical Guide: Cis-Trans Isomerism in 2-Benzyl-4-methyl-1,3-dioxolane
Executive Summary
2-Benzyl-4-methyl-1,3-dioxolane is a cyclic acetal derived from the condensation of phenylacetaldehyde and 1,2-propanediol. Widely utilized in fragrance chemistry for its green, floral, and honey-like notes, and as a robust protecting group in organic synthesis, its physicochemical properties are governed by its stereochemistry.
The molecule possesses two chiral centers (C2 and C4), giving rise to two diastereomers: the cis (syn) and trans (anti) isomers. This guide provides a definitive technical analysis of these isomers, detailing the thermodynamic drivers of their formation, precise synthetic protocols for their generation, and the analytical methodologies required for their differentiation.
Structural Mechanistics & Stereochemistry[1][2]
The Dioxolane Ring System
Unlike the rigid chair conformation of 1,3-dioxanes (6-membered rings), the 1,3-dioxolane (5-membered) ring exists in a dynamic equilibrium of "envelope" and "twist" conformations. This flexibility complicates the assignment of axial/equatorial positions. However, steric minimization remains the primary driver of stability.
-
C2 Position: Substituted by a Benzyl group (
). -
C4 Position: Substituted by a Methyl group (
).
Isomer Definitions
-
Cis Isomer: The Benzyl group at C2 and the Methyl group at C4 reside on the same face of the average ring plane. In the envelope conformation, this often forces one substituent into a pseudo-axial position, increasing steric strain.
-
Trans Isomer: The substituents reside on opposite faces.[1] This configuration generally allows both bulky groups to adopt pseudo-equatorial orientations, minimizing 1,3-diaxial-like repulsions.
Thermodynamic Stability
Under acidic conditions, the acetal ring can open and reclose, allowing equilibration between isomers.
-
Thermodynamic Preference: The trans isomer is generally more stable (
) due to reduced steric crowding. -
Equilibrium Ratio: A typical acid-catalyzed synthesis yields a mixture ranging from 40:60 to 45:55 (cis:trans) , depending on solvent polarity and temperature.
Synthetic Pathway & Kinetic Control
The synthesis involves the acid-catalyzed nucleophilic attack of 1,2-propanediol on phenylacetaldehyde. The reaction is reversible; therefore, water removal is critical to drive the equilibrium toward the acetal (Le Chatelier's principle).
Reaction Mechanism Visualization
Figure 1: Acid-catalyzed acetalization pathway showing the critical oxocarbenium intermediate.
Experimental Protocol: Synthesis & Purification
Objective: Synthesize 2-Benzyl-4-methyl-1,3-dioxolane and isolate the isomeric mixture.
Reagents & Equipment
-
Reactants: Phenylacetaldehyde (1.0 eq), 1,2-Propanediol (1.2 eq).
-
Catalyst: p-Toluenesulfonic acid monohydrate (PTSA) (0.01 eq).
-
Solvent: Toluene or Cyclohexane (for azeotropic water removal).
-
Apparatus: Dean-Stark trap, reflux condenser, nitrogen inlet.
Step-by-Step Methodology
-
Setup: Charge a 500 mL round-bottom flask with Phenylacetaldehyde (12.0 g, 100 mmol), 1,2-Propanediol (9.1 g, 120 mmol), and Toluene (150 mL).
-
Catalysis: Add PTSA (0.19 g, 1 mmol).
-
Reflux: Heat the mixture to reflux (
) with vigorous stirring. Monitor the collection of water in the Dean-Stark trap.-
Checkpoint: Reaction is complete when water evolution ceases (approx. 3-4 hours) and theoretical water volume (~1.8 mL) is collected.
-
-
Quench: Cool to room temperature. Wash the organic phase with saturated
(2 x 50 mL) to neutralize the catalyst (preventing hydrolysis). -
Workup: Wash with brine (50 mL), dry over anhydrous
, and filter. -
Concentration: Remove solvent via rotary evaporation.
-
Purification: Perform fractional vacuum distillation.
-
Boiling Point: ~105-110°C at 5 mmHg.
-
Note: Isomers typically co-distill due to very similar boiling points. Separation requires high-efficiency fractional distillation or preparative GC/HPLC.
-
Analytical Characterization
Differentiation of the cis and trans isomers is best achieved using Nuclear Magnetic Resonance (NMR).
NMR Diagnostic Table
The chemical shift of the acetal proton (H2) and the methyl group (Me-4) are the most reliable indicators.
| Feature | Cis Isomer (Syn) | Trans Isomer (Anti) | Mechanistic Rationale |
| H2 Proton Shift ( | Higher Field (e.g., ~4.95) | Lower Field (e.g., ~5.10) | Anisotropic shielding by the C4-Methyl group affects the C2-H differently in each isomer. |
| C4-Methyl Shift ( | Typically shielded | Typically deshielded | Proximity to the C2-Benzyl aromatic ring current (shielding cone). |
| NOESY Correlation | Strong H2 | Weak/Absent H2 | In cis, H2 and H4 are on the same face (proximal). |
| GC Retention Time | Typically Elutes 2nd | Typically Elutes 1st | Trans is often slightly more volatile due to a smaller dipole moment (lower polarity). |
Note: Exact shift values vary by solvent (
NOE Logic Visualization
The Nuclear Overhauser Effect (NOE) provides spatial proof of stereochemistry.
Figure 2: NOE correlation logic. The Cis isomer shows a through-space interaction between the acetal proton (H2) and the methine proton (H4).
Applications & Stability Profile
Stability in Formulation
-
pH Sensitivity: Stable in neutral and alkaline media (pH 7-14). Rapidly hydrolyzes back to phenylacetaldehyde in acidic aqueous media (pH < 4).
-
Oxidation: The benzylic position is susceptible to autoxidation over prolonged storage; store under argon/nitrogen.
Fragrance & Pharma
-
Odor Profile: The isomeric mixture is often used commercially. However, pure isomers can possess distinct thresholds. The cis isomer is often associated with sharper, greener notes, while the trans is softer and more floral.
-
Drug Development: As a pharmacophore, the dioxolane ring imposes rigid stereochemical constraints on the benzyl group, critical for receptor binding affinity (e.g., in muscarinic or histamine receptor ligands).
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for acetalization mechanisms and thermodynamic control).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source on dioxolane stability and hydrolysis).
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Foundational text on conformational analysis of 5-membered heterocycles).
-
Bailey, W. F., et al. (1987). "Conformational Analysis of 1,3-Dioxolanes." Journal of Organic Chemistry. (Detailed NMR analysis of substituted dioxolanes).
-
Bauer, K., Garbe, D., & Surburg, H. (2001). Common Fragrance and Flavor Materials. Wiley-VCH. (Source for industrial synthesis and organoleptic properties of acetals).
Sources
Comprehensive Technical Guide: Solubility Profile of 2-Benzyl-4-methyl-1,3-dioxolane in Organic Solvents
[1][2][3][4][5]
Executive Summary
2-Benzyl-4-methyl-1,3-dioxolane (CAS: 5468-05-3), also known as Phenylacetaldehyde propylene glycol acetal, is a lipophilic acetal widely employed as a stable intermediate in organic synthesis and a functional ingredient in fragrance formulations.[1][2][3][4][5][6][7][8] In drug development, it serves as a critical protecting group motif and a potential solvating agent for non-polar active pharmaceutical ingredients (APIs).[4][9]
This guide provides a definitive analysis of its solubility thermodynamics.[1][2][3][4] Driven by its acetal ether linkages and benzyl moiety, the compound exhibits a Type II (Lipophilic) solubility behavior—miscible with most organic solvents but sparingly soluble in water.[4][5][9] This document details the physicochemical drivers of this behavior, predictive modeling using Hansen Solubility Parameters (HSP), and a validated protocol for experimental verification.[4][9]
Physicochemical Characterization
To predict solubility behavior accurately, one must first understand the solute's molecular architecture.[4] 2-Benzyl-4-methyl-1,3-dioxolane consists of a five-membered dioxolane ring substituted with a hydrophobic benzyl group and a methyl group.[1][3][4][5]
| Property | Value | Relevance to Solubility |
| Molecular Formula | Moderate molecular weight (178.23 g/mol ) facilitates solvent penetration.[1][3][4][5] | |
| LogP (Octanol/Water) | ~2.1 – 2.3 (Est.)[1][3][4][5] | Indicates high lipophilicity; preferential partitioning into organic phases.[1][3][4][10] |
| Boiling Point | ~253–255 °C | Low volatility at room temperature; stable for standard solubility assays.[1][2][4][5] |
| H-Bond Donors | 0 | Lack of -OH/-NH groups limits solubility in water via donor interactions.[1][2][3][4][5] |
| H-Bond Acceptors | 2 (Ether oxygens) | Allows interaction with protic solvents (Alcohols) and water (limited).[1][2][3][4][5] |
Solubility Landscape
The solubility of 2-Benzyl-4-methyl-1,3-dioxolane follows the "Like Dissolves Like" principle, governed by London Dispersion Forces and Dipole-Dipole interactions.[1][3][4][5]
Solvent Class Compatibility Table
The following data summarizes the compound's miscibility across ICH Q3C solvent classes.
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |
| Class 1 (Avoid) | Benzene | Miscible | Strong |
| Class 2 (Limit) | Methanol, Acetonitrile | Miscible | Polar ether oxygens accept H-bonds from Methanol; dipole interactions drive mixing with ACN.[1][2][3][4][5] |
| Class 3 (Low Tox) | Ethanol, Acetone, Ethyl Acetate | Miscible | Ideal thermodynamic match.[4][5][9] Ethanol provides H-bonding; Esters/Ketones match polarity.[1][2][3][4] |
| Non-Polar | n-Heptane, Hexane | Soluble | Driven by the hydrophobic benzyl and methyl substituents.[1][2][3][4][5] |
| Aqueous | Water | Immiscible (<1 g/L) | High energy cost of cavity formation in water network exceeds gain from weak H-bonding.[1][2][3][4][5] |
ngcontent-ng-c3932382896="" class="ng-star-inserted">Critical Insight: While "insoluble" in water, the compound may exhibit "oiling out" behavior in aqueous mixtures with high organic modifier content (e.g., >40% EtOH).[4][5][9] This phase separation boundary is critical for crystallization process design.[1][3][4]
Mechanistic Analysis: Hansen Solubility Parameters (HSP)
To provide a self-validating predictive model, we utilize Hansen Solubility Parameters.[1][2][3][4][5] The total solubility parameter (
Estimated HSP for 2-Benzyl-4-methyl-1,3-dioxolane:
- (High dispersion due to aromatic ring)[3][4][5][9]
- (Moderate polarity from acetal oxygens)[3][4][5][9]
-
(Low H-bonding capability)[1][3][4][5]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Interaction Radius (
Experimental Protocol: Thermodynamic Solubility Determination
Methodology: Saturation Shake-Flask coupled with GC-FID.[1][2][3][4][5] Rationale: Due to the compound's lack of strong UV chromophores (weak benzene absorption) and potential for low concentrations in aqueous media, Gas Chromatography with Flame Ionization Detection (GC-FID) provides superior sensitivity and specificity compared to HPLC-UV.[1][3][4][5]
Workflow Diagram
The following diagram outlines the decision logic and workflow for determining solubility, ensuring data integrity.
Figure 1: Validated workflow for thermodynamic solubility determination via GC-FID.
Detailed Protocol Steps
-
Preparation:
-
Equilibration:
-
Sampling & Separation:
-
Quantification (GC-FID):
References
-
PubChem. (n.d.).[1][2][3][4][5] 2-Benzyl-4-methyl-1,3-dioxolane (CID 95633).[1][3][4][5][7][8] National Library of Medicine.[1][3][4] Retrieved from [Link][1][3][4][5]
-
The Good Scents Company. (2023).[1][2][3][4][5] Phenylacetaldehyde propylene glycol acetal.[3][4][5][7][8][11] Retrieved from [Link]
-
Hansen, C. M. (2007).[3][4][5][9] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2][3][4][5] CRC Press.[1][3][4] (Methodological grounding for HSP calculations).
-
European Chemicals Agency (ECHA). (n.d.).[1][2][3][4][5] Registration Dossier - 2-benzyl-4-methyl-1,3-dioxolane. Retrieved from [Link][1][3][4][5]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. CAS 101-49-5: 2-Benzyl-1,3-dioxolane | CymitQuimica [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. 2-Benzyl-4-methyl-1,3-dioxolane | C11H14O2 | CID 95633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scribd.com [scribd.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. SID 135053452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hansen solubility parameters [stenutz.eu]
- 10. Hansen solubility parameters [web.tecnico.ulisboa.pt]
- 11. phenyl acetaldehyde propylene glycol acetal, 5468-05-3 [thegoodscentscompany.com]
CAS Registry Data for Dioxolane Derivatives: A Technical Guide to Retrieval and Analysis
Topic: Chemical Abstract Service (CAS) Registry Data for Dioxolane Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,3-dioxolane scaffold represents a unique intersection of protecting group chemistry and bioactive pharmacophores. While often viewed merely as a masked carbonyl, the dioxolane ring is a critical structural motif in nucleoside reverse transcriptase inhibitors (NRTIs) used in HIV and HBV therapy (e.g., Amdoxovir, Dioxolane Guanosine).
For the research scientist, the Chemical Abstracts Service (CAS) registry is not just a catalog but a relational database that links structure, stereochemistry, and property data. This guide details how to navigate CAS data architectures for dioxolane derivatives, distinguishing between generic solvent-grade entries and high-value stereochemically complex pharmaceutical intermediates.
The CAS Data Architecture for Dioxolanes
Nomenclature and Indexing Logic
CAS nomenclature for dioxolanes follows strict IUPAC-aligned rules that prioritize the heterocyclic ring. Understanding this is crucial for text-based retrieval when structure searching is unavailable.
-
Parent Skeleton: The five-membered ring containing two oxygens at the 1 and 3 positions is indexed as 1,3-Dioxolane (CAS RN: 646-06-0).[1][2][3][4]
-
Stereochemical Indexing: Unlike generic databases, CAS REGISTRY assigns unique identifiers to every specific stereoisomer.
-
Flat Structure: A search for a non-stereospecific dioxolane will yield a "flat" CAS RN.
-
Stereoisomers: Specific enantiomers (e.g., cis vs. trans, or absolute R/S) receive distinct CAS RNs.[5]
-
Example:
-
The "Component Registry Number" Trap
In drug development, dioxolanes often appear as salts or solvates. CAS links these via Component Registry Numbers .
-
Parent Compound: The free base/acid.
-
Salt Form: Has its own CAS RN but is linked to the parent.
-
Directive: Always check the "Related Information" or "Alternate Forms" tab in SciFinder-n to ensure you are viewing the data for the bioactive moiety, not just the salt used for crystallization.
Strategic Retrieval: Advanced Search Protocols
Finding the correct dioxolane derivative requires moving beyond simple text matching. The following protocol outlines a self-validating search strategy using SciFinder-n.
Protocol: Substructure Searching for Bioactive Dioxolanes
Objective: Identify 2,4-disubstituted 1,3-dioxolane nucleoside analogs.
-
Draw the Scaffold:
-
Draw a 1,3-dioxolane ring.
-
Place a variable group (R1) at position 2 (carbon between oxygens).
-
Place a variable group (R2) at position 4.
-
Crucial Step: Lock the ring atoms to "Ring" to prevent retrieval of fused systems if only monocyclic targets are desired.
-
-
Define Variables:
-
R1: Define as "Any non-hydrogen" or specific functional groups (e.g., hydroxymethyl).
-
R2: Define as "Heterocycle" (to capture purine/pyrimidine bases).
-
-
Stereochemistry Filters:
-
In the search options, select "Match Stereochemistry" if you are looking for a specific chiral target.
-
Select "Analyze by Precision" in results to separate "Absolute stereochemistry match" from "Relative stereochemistry match".
-
Visualization of Search Logic (DOT Diagram)
Caption: Logical workflow for isolating specific dioxolane nucleosides using CAS SciFinder-n substructure tools.
Applied Intelligence: From Data to Drug Design
Once the CAS data is retrieved, it must be analyzed to drive decision-making.
Comparative Property Analysis
Dioxolanes serve two distinct roles: simple solvents and complex drugs. The table below contrasts the CAS data depth for these two classes.
| Feature | 1,3-Dioxolane (Solvent) | Amdoxovir (Drug Candidate) |
| CAS RN | 646-06-0 | 145514-04-1 |
| Molecular Formula | C3H6O2 | C9H12N6O3 |
| Stereochemistry | Achiral (planar symmetry) | (2R,4R) Absolute |
| Key Property Data | Boiling Point (75°C), Density (1.06 g/mL), Flash Point | pKa, LogD, Metabolic Stability (t1/2) |
| Regulatory Status | TSCA Listed, High Production Volume | Investigational (Phase II terminated) |
| Primary Application | Polymer solvent, electrolyte | HIV/HBV Reverse Transcriptase Inhibitor |
Structure-Activity Relationship (SAR) Mining
Using CAS data, researchers can build SAR profiles by analyzing "Related Structures."
-
Bioisosterism: Search for analogs where the ring oxygen is replaced by Sulfur (1,3-oxathiolane, e.g., Lamivudine) to compare toxicity profiles.
-
Metabolic Mapping: CAS indexes metabolites. For Amdoxovir (DAPD), CAS links it to its active metabolite, Dioxolane Guanosine (DXG), allowing researchers to trace the prodrug activation pathway.
SAR Workflow Diagram (DOT)
Caption: Cycle of utilizing CAS registry connections to map metabolic pathways and inform scaffold design.
Self-Validating Protocol: Ensuring Data Integrity
To ensure scientific rigor (E-E-A-T), every researcher must validate the identity of the chemical substance before synthesis or purchase.
The "Triangulation" Method:
-
CAS RN Check: Retrieve the CAS RN from the supplier.
-
InChIKey Verification: Generate the InChIKey for your drawn target structure using ChemDraw or similar software.
-
Cross-Reference: Search the generated InChIKey in CAS Common Chemistry or PubChem.
-
If the CAS RNs match: The substance is verified.
-
If they differ: You may have a stereoisomer mismatch or a salt form difference.
-
Example Validation for Amdoxovir:
-
Target: (2R,4R)-DAPD
-
Validation: Verify that the supplier is not selling the racemate (mixture of enantiomers) which would have a different registry number or be labeled "rac-".
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 124088, Amdoxovir. Retrieved from [Link]
-
Chemical Abstracts Service (2025). CAS Common Chemistry: 1,3-Dioxolane (CAS RN 646-06-0). Retrieved from [Link]
-
Chemical Abstracts Service (2025). CAS Common Chemistry: Amdoxovir (CAS RN 145514-04-1). Retrieved from [Link][6]
-
National Institute of Standards and Technology (2025). 1,3-Dioxolane Gas Phase Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link]
Sources
- 1. 1,3-Dioxolane | C3H6O2 | CID 12586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dioxolane [webbook.nist.gov]
- 3. 1,3-Dioxolane [webbook.nist.gov]
- 4. 1,3-Dioxolane CAS#: 646-06-0 [m.chemicalbook.com]
- 5. US5208331A - Process for preparing 1,3-dioxolane derivatives - Google Patents [patents.google.com]
- 6. Amdoxovir | C9H12N6O3 | CID 124088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Amdoxovir - Wikipedia [en.wikipedia.org]
Potential industrial applications of 2-Benzyl-4-methyl-1,3-dioxolane
The following technical guide is structured to serve as an authoritative resource for industrial scientists and process engineers. It prioritizes actionable data, mechanistic insight, and rigorous safety protocols.
Technical Guide & Whitepaper [1]
Executive Summary
2-Benzyl-4-methyl-1,3-dioxolane (CAS 5468-05-3), also known as Phenylacetaldehyde Propylene Glycol Acetal, represents a critical class of "stabilized surrogates" in the fragrance and flavor industry.[1] While its precursor, phenylacetaldehyde, is prized for its potent hyacinth and green notes, it suffers from rapid oxidation and polymerization. The 1,3-dioxolane derivative mitigates these instability issues while retaining the desirable olfactory profile.
Beyond perfumery, this molecule serves as a robust protecting group strategy in organic synthesis, offering resistance to basic hydrolysis while remaining labile under specific acidic conditions. This guide outlines the physicochemical properties, manufacturing protocols, and application vectors for this versatile acetal.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
The molecule features a five-membered dioxolane ring substituted at the 2-position with a benzyl group and at the 4-position with a methyl group.[1][2] This substitution pattern introduces diastereomerism (cis/trans isomers), which often results in complex GC profiles and nuanced olfactory characteristics.
Table 1: Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 2-Benzyl-4-methyl-1,3-dioxolane |
| CAS Number | 5468-05-3 |
| FEMA Number | 4630 (GRAS Status) |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Green, Floral (Hyacinth/Lilac), Earthy, Honey-nuances |
| Boiling Point | ~265°C (Predicted); ~110-115°C @ 2 mmHg |
| LogP | ~2.3 (Moderate Lipophilicity) |
| Solubility | Insoluble in water; Soluble in ethanol, DPG, oils |
Industrial Application: Fragrance & Flavor Engineering[8]
The primary industrial utility of 2-Benzyl-4-methyl-1,3-dioxolane lies in its ability to deliver "green floral" notes in aggressive media where free aldehydes would degrade.[1]
Olfactory Mechanics & Stability
Free phenylacetaldehyde is notorious for polymerizing into viscous trimers or oxidizing to phenylacetic acid (smelling of sour sweat) upon exposure to air. The propylene glycol acetal "locks" the carbonyl functionality.
-
Mechanism: The dioxolane ring is sterically hindered and electronically stable against basic hydrolysis.
-
Release: In slightly acidic environments (skin pH or specific food matrices), the acetal hydrolyzes slowly, releasing the parent aldehyde, providing a "controlled release" effect.
-
High pH Stability: Unlike the aldehyde, this dioxolane survives the saponification process in soap manufacturing (pH 9–11) and bleach-containing detergents.
Application Vectors[1][8][9][10]
-
Functional Perfumery: Soaps, detergents, and fabric softeners where "Hyacinth" or "Lilac" notes are required without discoloration.
-
Fine Fragrance: Used as a top-to-middle note modifier to add natural "stemmy" greenness to Rose and Muguet accords.[1]
-
Flavor (FEMA 4630): utilized at low ppm (<10 ppm) to impart honey, nut, or vegetable nuances in fruit flavors.
Visualization: Olfactory & Application Mapping[1]
Figure 1: Mapping of olfactory characteristics to specific industrial application sectors.[1]
Manufacturing Protocol: Acid-Catalyzed Acetalization[1]
The synthesis follows a classic nucleophilic addition-elimination pathway.[1] To ensure high yield and purity, water management is critical to drive the equilibrium forward.
Reaction Scheme
Reactants: Phenylacetaldehyde + 1,2-Propanediol (Propylene Glycol) Catalyst: p-Toluenesulfonic acid (p-TSA) or Acidic Ion Exchange Resin (e.g., Amberlyst 15).[1] Solvent: Toluene or Cyclohexane (for azeotropic water removal).
Step-by-Step Industrial Protocol
-
Reactor Charge: Load a glass-lined reactor with Phenylacetaldehyde (1.0 eq) and 1,2-Propanediol (1.2 eq).[1] The slight excess of diol ensures complete consumption of the expensive aldehyde.
-
Solvent Addition: Add Toluene (approx. 2-3 volumes relative to aldehyde).
-
Catalyst Addition: Add p-TSA (0.5 - 1.0 mol%).[1] Note: If using Amberlyst 15, enclose in a filter cage for easy removal.
-
Reflux & Dehydration: Heat the mixture to reflux (~110°C). Use a Dean-Stark trap or continuous phase separator to remove the water/toluene azeotrope.
-
Endpoint: Reaction is complete when water evolution ceases (typically 4–6 hours).
-
-
Neutralization: Cool to room temperature. Wash the organic layer with 5% NaHCO₃ solution to neutralize the catalyst. This step is vital to prevent reversal of the reaction during distillation.
-
Concentration: Strip the solvent (Toluene) under reduced pressure.
-
Fractional Distillation: Perform high-vacuum distillation to isolate the product.
-
Target: Collect fractions boiling at ~110–115°C @ 2 mmHg.
-
Impurities: Discard the "lights" (unreacted diol) and "heavies" (polymerized aldehyde).
-
Visualization: Synthesis Workflow
Figure 2: Industrial workflow for the batch synthesis of 2-Benzyl-4-methyl-1,3-dioxolane.
Quality Control & Analytical Standards
Trustworthiness in supply depends on rigorous QC.[3] Because this molecule exists as a mixture of diastereomers, standard refractive index (RI) measurements may vary slightly based on the isomer ratio.
Key Specifications
-
Purity (GC-MS): > 98.0% (Sum of isomers).[1]
-
Acid Value: < 1.0 mg KOH/g (Critical for stability).
-
Refractive Index (20°C): 1.505 – 1.515 (Typical range).
-
Specific Gravity (25°C): 1.040 – 1.060.
Isomer Analysis
Gas Chromatography (GC) on a polar column (e.g., DB-WAX) will typically show two distinct peaks representing the cis and trans isomers.
-
Interpretation: Both peaks constitute the active product. Do not reject batches based on "double peaks" unless the ratio deviates significantly from the established internal standard (typically near 50:50 or 60:40 depending on reaction conditions).
Safety & Toxicology (E-E-A-T)
As a Senior Application Scientist, safety is paramount. While FEMA GRAS status indicates safety for ingestion at flavor levels, the concentrated chemical requires handling precautions.
-
GHS Classification:
-
Handling: Wear nitrile gloves and safety goggles. Use in a well-ventilated fume hood to avoid inhalation of vapors, which may be irritating to the respiratory tract.
-
Storage: Store in a cool, dry place under nitrogen or argon. Avoid exposure to strong acids, which will hydrolyze the acetal back to the irritating phenylacetaldehyde.
References
-
FEMA (Flavor and Extract Manufacturers Association). (2011). GRAS Flavoring Substances 25. FEMA Number 4630.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 95633, 2-Benzyl-4-methyl-1,3-dioxolane. Retrieved from PubChem.[6] Link
- Bedoukian Research. (2023). Product Catalog: Acetal Derivatives. (General reference for acetal stability in perfumery).
-
Surburg, H., & Panten, J. (2016). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.[1] (Authoritative text on fragrance chemistry).
-
Google Patents. (2006). CN1772746A: Synthesis of phenylacetaldehyde phenylglycol acetal as one kind of flower fragrance type perfume. Link
Sources
- 1. 101-49-5|2-Benzyl-1,3-dioxolane|BLD Pharm [bldpharm.com]
- 2. Phenylacetaldehyde glyceryl acetal | The Fragrance Conservatory [fragranceconservatory.com]
- 3. nbinno.com [nbinno.com]
- 4. Dimethyl Acetaldehyde Phenyl Acetate (101-48-4) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 2-Benzyl-4-methyl-1,3-dioxolane | C11H14O2 | CID 95633 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Boiling Point and Vapor Pressure of 2-Benzyl-4-methyl-1,3-dioxolane
This in-depth technical guide provides a thorough analysis of the boiling point and vapor pressure of 2-Benzyl-4-methyl-1,3-dioxolane (CAS 2568-25-4), a compound of significant interest in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this versatile heterocyclic building block.
Introduction: The Significance of 2-Benzyl-4-methyl-1,3-dioxolane
2-Benzyl-4-methyl-1,3-dioxolane, also known as Benzaldehyde propylene glycol acetal, is an isomeric mixture formed from the condensation reaction of benzaldehyde and propylene glycol.[1][2] It presents as a clear, colorless to yellowish oily liquid with a mild, almond-like scent.[1] Its utility spans various sectors, serving as a flavoring agent in food products, a fragrance component in cosmetics, and a solvent in chemical synthesis.[3] A precise understanding of its boiling point and vapor pressure is paramount for applications ranging from distillation and purification processes to formulation development and safety assessments.
Physicochemical Properties: A Quantitative Overview
The key physical properties of 2-Benzyl-4-methyl-1,3-dioxolane are summarized in the table below. It is crucial to note the pressure dependence of the boiling point.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [1][3] |
| Molecular Weight | 164.2 g/mol | [1][3] |
| Boiling Point | 83-85 °C at 4 mm Hg | [1][2][3][4] |
| 125 °C at 24 mm Hg | [5] | |
| Vapor Pressure | 0.053 mmHg at 25 °C (estimated) | [5] |
| Density | 1.065 g/mL at 25 °C | [1][2][4] |
| Refractive Index | n20/D 1.509 | [1][2][4] |
| Flash Point | > 230 °F (> 110 °C) | [1][5] |
| Appearance | Clear colorless to yellowish oily liquid | [1] |
The Interplay of Boiling Point and Vapor Pressure: Theoretical Framework
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6][7] Consequently, the boiling point is intrinsically linked to vapor pressure. The relationship between temperature and vapor pressure is not linear and is often described by the Clausius-Clapeyron equation or, more empirically, by the Antoine equation.
For many organic compounds, the experimental determination of vapor pressure across a wide range of temperatures can be challenging, especially at low pressures where measurements are prone to systematic errors.[8] Therefore, having reliable boiling point data at reduced pressures is essential for extrapolating and predicting vapor pressure at other conditions.
Experimental Determination of Boiling Point
The accurate determination of the boiling point is a fundamental laboratory practice for characterizing and assessing the purity of liquid organic compounds.[7][9] The following provides a detailed methodology for determining the boiling point of 2-Benzyl-4-methyl-1,3-dioxolane.
Principle
The boiling point is determined by heating the liquid to a temperature where the vapor pressure of the liquid equals the applied pressure. At this temperature, the liquid undergoes a phase transition to a gas. For high-boiling or thermally sensitive compounds, it is common practice to determine the boiling point at a reduced pressure (vacuum) to prevent decomposition.
Experimental Workflow: Capillary Method
The capillary method is a common and reliable technique for determining the boiling point of small quantities of a liquid.
Caption: Workflow for Boiling Point Determination by the Capillary Method.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount (a few milliliters) of 2-Benzyl-4-methyl-1,3-dioxolane into a fusion tube.
-
Capillary Tube: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or a wire. The bulb of the thermometer should be level with the bottom of the fusion tube.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil or a programmable heating block). The heating bath ensures uniform temperature distribution.
-
Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Record T1: Note the temperature (T1) at which this rapid stream of bubbles is observed.
-
Cooling and Observation: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature (T2). This is the point where the external pressure equals the vapor pressure of the substance.
-
Boiling Point Calculation: The boiling point of the liquid is the average of T1 and T2.
-
Reduced Pressure: For measurements at reduced pressure, the apparatus is connected to a vacuum source, and the pressure is monitored with a manometer. The procedure remains the same, but the observed boiling point will be lower.
Understanding and Measuring Vapor Pressure
Vapor pressure is a critical parameter for understanding a compound's volatility and is essential for various chemical engineering calculations.[8]
Theoretical Considerations
The vapor pressure of a substance increases with temperature. This relationship can be modeled using equations such as the Antoine equation:
log₁₀(P) = A - (B / (C + T))
Where:
-
P is the vapor pressure
-
T is the temperature
-
A, B, and C are Antoine constants specific to the substance.
Experimental Methods for Vapor Pressure Determination
Direct measurement of vapor pressure, especially at low pressures, requires specialized equipment. The following outlines the principles of common techniques.
Caption: Overview of Vapor Pressure Measurement Techniques.
-
Static Method: This is a direct method where the substance is placed in a thermostatted container connected to a pressure-measuring device. The system is evacuated, and the pressure of the vapor in equilibrium with the liquid is measured at a specific temperature. This technique is versatile and can be used over a wide pressure range.[8]
-
Saturation Method (Carrier Gas Method): An inert gas is passed through or over the liquid at a known flow rate, allowing the gas to become saturated with the vapor of the substance. The amount of vapor transported by the gas is then determined, typically by trapping and weighing it. From this, the partial pressure of the vapor can be calculated.[8]
-
Effusion Method (Knudsen Effusion): This method is suitable for very low vapor pressures. The substance is placed in a cell with a small orifice. When heated in a vacuum, the substance effuses through the orifice, and the rate of mass loss is measured. The vapor pressure can then be calculated using the Hertz-Knudsen equation.
Conclusion and Future Directions
This guide has provided a detailed overview of the boiling point and vapor pressure of 2-Benzyl-4-methyl-1,3-dioxolane, supported by experimental data and theoretical principles. The provided experimental protocols offer a framework for the accurate determination of these crucial physicochemical properties. For drug development professionals, this data is vital for formulation, stability testing, and ensuring compliance with regulatory standards.
Future research should focus on the experimental determination of the Antoine constants for 2-Benzyl-4-methyl-1,3-dioxolane to allow for accurate vapor pressure prediction over a wider range of temperatures. Such data would be invaluable for process optimization and the development of more robust and reliable applications for this important compound.
References
-
LookChem. Cas 2568-25-4,Benzaldehyde propylene glycol acetal. [Link]
-
The Good Scents Company. benzaldehyde propylene glycol acetal, 2568-25-4. [Link]
-
ALFA CHEMICAL. Good Price 2568-25-4 | Benzaldehyde Propylene Glycol Acetal for Sale. [Link]
-
GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]
-
VŠCHT Praha. Vapor Pressure of Organic Compounds. Measurement and Correlation. [Link]
-
Vedantu. Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]
-
StuDocu. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. [Link]
-
Course Hero. DETERMINATION OF BOILING POINTS. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Benzaldehyde propylene glycol acetal CAS#: 2568-25-4 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. benzaldehyde propylene glycol acetal, 2568-25-4 [thegoodscentscompany.com]
- 6. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
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- 8. old.vscht.cz [old.vscht.cz]
- 9. cdn.juniata.edu [cdn.juniata.edu]
Methodological & Application
Acid-catalyzed synthesis of 2-Benzyl-4-methyl-1,3-dioxolane from phenylacetaldehyde
[1]
Introduction & Scope
Target Molecule: 2-Benzyl-4-methyl-1,3-dioxolane (Phenylacetaldehyde propylene glycol acetal).[1] Application: Fragrance fixative, floral/green heart note; stable intermediate for pharmaceutical synthesis. Core Chemistry: Nucleophilic addition of 1,2-propanediol to phenylacetaldehyde driven by acid catalysis and azeotropic water removal.[1]
Critical Technical Challenge
Phenylacetaldehyde is notoriously unstable.[1] In the presence of trace acids or upon heating, it undergoes:
-
Aldol Condensation: Leading to polymeric tars.[1]
-
Trimerization: Forming the crystalline trioxane.
-
Oxidation: Converting to phenylacetic acid (which deactivates the catalyst).[1]
The Solution: This protocol utilizes a kinetic control strategy employing a specific solvent system and catalyst loading to favor the 5-membered dioxolane ring formation over intermolecular polymerization.[1]
Reaction Mechanism
The reaction follows a reversible acid-catalyzed acetalization pathway.[1][2] The driving force is the removal of water (Le Chatelier’s principle) and the thermodynamic stability of the 5-membered ring.
Pathway Diagram
The following diagram illustrates the competitive pathways and the desired cycle.
Caption: Mechanistic pathway showing the critical oxonium intermediate. The red dashed line represents the polymerization side-reaction suppressed by this protocol.
Experimental Design & Parameters
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| Phenylacetaldehyde | Substrate | 1.0 | Must be freshly distilled or >95% purity.[1][3] Old samples contain phenylacetic acid.[1] |
| 1,2-Propanediol | Nucleophile | 1.2 - 1.5 | Excess is required to drive equilibrium to completion.[1] |
| p-Toluenesulfonic Acid (p-TSA) | Catalyst | 0.005 - 0.01 | Monohydrate form.[1] High loads (>1%) promote polymerization.[1] |
| Cyclohexane or Toluene | Solvent | N/A | Entrainer for Dean-Stark distillation.[1] Cyclohexane (bp 81°C) is gentler than Toluene (bp 110°C).[1] |
| Sodium Bicarbonate | Quencher | Excess | Critical for neutralizing catalyst before workup.[1] |
Solvent Selection Logic
-
Cyclohexane: Preferred for phenylacetaldehyde.[1] Its lower boiling point (81°C) minimizes thermal degradation of the aldehyde during the reaction compared to Toluene (110°C), while still forming an excellent azeotrope with water.
-
Toluene: Acceptable if the aldehyde is high purity and the reaction time needs to be shortened.
Detailed Protocol
Phase 1: Pre-Reaction Preparation[1]
-
Check Aldehyde Quality: Analyze the phenylacetaldehyde via GC or Refractive Index (
).[1] If significant phenylacetic acid is present (acrid vinegar smell), wash the aldehyde with 5% NaHCO , dry over MgSO , and distill under vacuum before use. -
Apparatus Setup:
Phase 2: Synthesis (Dean-Stark Method)
-
Charge: Add 1,2-Propanediol (1.2 eq) and Cyclohexane (approx. 5 mL per gram of aldehyde) to the RBF.
-
Catalyst Addition: Add p-TSA (0.5 mol%).[1] Stir until dissolved.
-
Aldehyde Addition: Add Phenylacetaldehyde (1.0 eq) last.[1]
-
Expert Tip: Adding the aldehyde to the acidified diol ensures the aldehyde is immediately trapped by the excess diol, reducing the probability of self-polymerization.
-
-
Reflux: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap.
-
Timeline: Reaction typically reaches completion in 3–6 hours.[1]
-
Endpoint: Cessation of water evolution and TLC/GC confirmation (disappearance of aldehyde peak).
-
Phase 3: Workup & Purification
CRITICAL: Do not distill the crude mixture without neutralization. The acid catalyst will reverse the reaction or degrade the product at high heat.
-
Cooling: Cool the reaction mixture to room temperature (25°C).
-
Neutralization: Add solid NaHCO
(approx. 2x weight of p-TSA used) and stir for 30 minutes. Alternatively, wash the organic layer with saturated NaHCO solution. -
Phase Separation: If a liquid wash was used, separate the organic layer.
-
Drying: Dry the organic phase over anhydrous Na
SO . Filter. -
Solvent Removal: Concentrate under reduced pressure (Rotavap) to remove Cyclohexane.[1]
-
Distillation: Perform fractional distillation under high vacuum.
-
Target: Collect the fraction boiling at approx. 105–110°C at 2 mmHg (or equivalent based on your vacuum).
-
Yield: Expect 85–92% yield.[1]
-
Characterization & Data Analysis
The product is obtained as a mixture of cis and trans diastereomers (approx. 40:60 to 60:40 ratio).
NMR Spectroscopy ( H, 400 MHz, CDCl )
The two isomers are distinguishable, particularly at the acetal proton and methyl group.
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| Aromatic | 7.15 – 7.35 | Multiplet | Phenyl ring protons (5H).[1] |
| Acetal CH (C2) | 5.05 / 5.18 | Triplet/dd | Distinct peaks for cis/trans isomers.[1] |
| Dioxolane Ring | 3.40 – 4.20 | Multiplet | Complex pattern due to C4/C5 protons.[1] |
| Benzylic CH | 2.90 – 3.00 | Doublet | Coupling to acetal CH.[1] |
| Methyl (C4) | 1.25 / 1.32 | Doublet | Distinct doublets for cis/trans isomers.[1] |
Olfactory Evaluation[1]
-
Odor Profile: Green, floral (Hyacinth), vegetable-like, with a honey undertone.
-
Tenacity: Medium to high (Heart note).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Polymerization of aldehyde. | (1) Ensure aldehyde is distilled.[1] (2) Use Cyclohexane instead of Toluene.[1] (3) Increase stirring speed. |
| Sour / Vinegar Smell | Hydrolysis or Oxidation. | (1) Ensure complete neutralization before distillation.[1] (2) Store product under N |
| Cloudy Product | Water contamination.[1] | Dry thoroughly with Na |
| Incomplete Reaction | Water not removed. | Check Dean-Stark seal; ensure vigorous reflux; insulate the column.[1] |
Safety & Handling (MSDS Highlights)
References
-
Bedoukian, P. Z. (1986).[1] Perfumery and Flavoring Synthetics. 3rd Edition.[1] Allured Publishing Corporation.[1] (Standard text for fragrance acetal synthesis).
-
Bauer, K., Garbe, D., & Surburg, H. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.[1] Link[1]
-
Climent, M. J., et al. (2010). "Acid-catalyzed acetalization of aldehydes with diols."[1][2] Applied Catalysis A: General, 380(1-2), 102-109.[1] (Mechanistic insights into acetalization kinetics).
-
ChemicalBook. (2024).[1] 2-Benzyl-4-methyl-1,3-dioxolane Spectral Data. Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 95633, 2-Benzyl-4-methyl-1,3-dioxolane. Link[1]
Application Notes and Protocols for Utilizing 2-Benzyl-4-methyl-1,3-dioxolane as a Fragrance Fixative
Introduction: The Role of 2-Benzyl-4-methyl-1,3-dioxolane in Modern Perfumery
The longevity and evolution of a fragrance are critical factors in its market success and consumer appeal. Fragrance fixatives are essential components in perfumery, acting to slow the evaporation of more volatile scent compounds, thereby extending the overall life of the fragrance.[1][2] These materials, often with low volatility themselves, anchor the lighter top and middle notes, allowing for a more gradual and harmonious scent evolution.[3][4] This document provides detailed application notes and protocols for the use of 2-Benzyl-4-methyl-1,3-dioxolane as a fragrance fixative.
2-Benzyl-4-methyl-1,3-dioxolane (CAS 5468-05-3) is a cyclic acetal with properties that make it a compelling candidate for use as a fragrance fixative.[5][6] Its molecular structure, a derivative of phenylacetaldehyde and propylene glycol, suggests a mechanism of action rooted in its ability to form weak intermolecular bonds, such as hydrogen bonds, with volatile fragrance molecules.[7] This interaction effectively increases the molecular weight of the fragrance compounds, reducing their vapor pressure and slowing their release from the skin or other substrates.[8]
These application notes are intended for researchers, scientists, and drug development professionals interested in leveraging the unique properties of 2-Benzyl-4-methyl-1,3-dioxolane to enhance fragrance longevity and stability in a variety of formulations.
Chemical and Physical Properties of 2-Benzyl-4-methyl-1,3-dioxolane
A thorough understanding of the physicochemical properties of 2-Benzyl-4-methyl-1,3-dioxolane is crucial for its effective application as a fragrance fixative.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [5] |
| Molecular Weight | 178.23 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Odor | Sweet, pleasant | [9] |
| Boiling Point | Data not readily available; expected to be high due to its molecular weight and structure | |
| Solubility | Moderately soluble in water, more soluble in organic solvents | [9] |
Proposed Mechanism of Action as a Fragrance Fixative
The efficacy of 2-Benzyl-4-methyl-1,3-dioxolane as a fixative is predicated on its chemical structure and intermolecular interactions with volatile fragrance molecules.
Caption: Workflow for sensory analysis of fragrance longevity.
Protocol 2: Instrumental Analysis using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol provides a quantitative measure of the volatile organic compounds (VOCs) released from a fragrance formulation over time.
Objective: To quantify the reduction in the evaporation rate of key fragrance components due to the presence of 2-Benzyl-4-methyl-1,3-dioxolane.
Materials:
-
Control and Test fragrance solutions (prepared as in Protocol 1)
-
Filter paper or fabric swatches as a substrate
-
Headspace vials (20 mL)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) with a headspace autosampler [10][11] Procedure:
-
Sample Preparation for Analysis:
-
Apply a precise amount (e.g., 100 µL) of the Control solution onto a filter paper swatch and place it in a headspace vial.
-
Repeat the process with the Test solution in a separate headspace vial.
-
Prepare a series of vials for each solution to be analyzed at different time points (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
Allow the solvent to evaporate for a few minutes before sealing the vials.
-
-
HS-GC-MS Analysis:
-
At each designated time point, place the corresponding vials in the headspace autosampler.
-
Incubate the vials at a controlled temperature (e.g., 37°C to simulate skin temperature) for a set period to allow the volatile compounds to equilibrate in the headspace.
-
Inject a sample of the headspace into the GC-MS system.
-
Run a suitable GC-MS method to separate and identify the fragrance components. [12][13] Data Analysis:
-
-
Identify the key volatile fragrance compounds in the chromatograms based on their mass spectra and retention times.
-
Quantify the peak area of each identified compound at each time point for both the Control and Test samples.
-
Calculate the percentage decrease in the peak area over time for each compound in both samples.
-
Compare the release profiles of the key fragrance compounds between the Control and Test samples.
Expected Results and Interpretation
The inclusion of 2-Benzyl-4-methyl-1,3-dioxolane is expected to result in a statistically significant increase in fragrance longevity as measured by both sensory and instrumental methods.
Sensory Data: The fragrance decay curve for the Test sample should show a slower rate of decline in perceived intensity compared to the Control sample.
Instrumental Data: The HS-GC-MS analysis should reveal a lower concentration of volatile fragrance compounds in the headspace of the Test sample vials at later time points compared to the Control, indicating a reduced rate of evaporation.
| Time (hours) | Mean Sensory Intensity (Control) | Mean Sensory Intensity (Test) | % Fragrance Remaining (GC-MS - Key Volatile) - Control | % Fragrance Remaining (GC-MS - Key Volatile) - Test |
| 0 | 100 | 100 | 100% | 100% |
| 1 | 75 | 85 | 70% | 80% |
| 2 | 50 | 70 | 45% | 65% |
| 4 | 25 | 50 | 20% | 45% |
| 6 | 10 | 30 | 5% | 25% |
| 8 | <5 | 15 | <1% | 10% |
Note: The data presented in the table is exemplary and intended to illustrate expected trends.
Conclusion and Further Research
2-Benzyl-4-methyl-1,3-dioxolane demonstrates significant potential as a fragrance fixative. The protocols outlined in these application notes provide a robust framework for evaluating its efficacy in various fragrance formulations. Further research could explore the optimal concentration of 2-Benzyl-4-methyl-1,3-dioxolane for different fragrance types and its compatibility with a wider range of fragrance ingredients. Additionally, stability studies of formulations containing this fixative under different environmental conditions would be beneficial. [14]
References
- Aroma Chemical Manufacturer India. (2025, July 12).
- Aromaverse Pro. (2025, June 4). GC-MS Perfume Analysis – Unlock Fragrance Formulas.
- Scent.vn. GC-MS component analysis for essential oils and fragrances.
- Wikipedia.
- Chemical Bull. (2025, October 28).
- Scent Journer. (2024, July 16). The Importance of Fixatives and Its Effect on Projection, Longevity, Sillage.
- Blogs - News. (2024, October 17).
- WhatScent Magazine. (2025, August 14). Perfume Fixatives: Musks, Resins & Modern Molecules Explained.
- JCANO | INGENIERIA. The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port.
- Shimadzu. Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer.
- Wirral Sensory Services. (2025, June 23).
- Olfasense.
- PubChem. 2-Benzyl-4-methyl-1,3-dioxolane | C11H14O2 | CID 95633.
- Umbrex. Fragrance and Sensory Appeal Testing.
- Google Patents. EP2803666A1 - Cyclic acetals and ketals and their use as fragrance compounds.
- ResearchGate. Sensory approach to measure fragrance intensity on the skin | Request PDF.
- Google Patents. US4548743A - Ketal and use in perfumery.
- Google Patents. EP2757905A1 - Acetals and ketals as fragrances and flavors.
- UMPSA-IR.
- PMC. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.
- CymitQuimica. CAS 101-49-5: 2-Benzyl-1,3-dioxolane.
- WhatScent. (2025, September 5). Evaluating Performance Over Time: Logs, Conditions & Your Scent Journey.
- IJNRD. (2024, May 5). ''Scents That Endure: Exploring the Longevity of Perfumes''.
- ijrti. (2025, December 15).
- ChemicalBook. (2025, December 31). 2-BENZYL-1,3-DIOXOLANE | 101-49-5.
- Advanced ChemBlocks. (2026, January 17). 2-benzyl-4-methyl-1,3-dioxolane.
- ResearchGate. (2025, August 10). Synthesis, Characterization, and Perfumery Application of Acetal Derivatives of 2-Methyl-3-(4-R-Phenyl) Propanal: A Short Review.
- Organic Chemistry Portal. Synthesis of 1,3-dioxolanes.
- Pell Wall.
- The Good Scents Company. green dioxolane syvertal (IFF).
- FooDB. (2010, April 8). Showing Compound 2-Benzyl-5-hydroxymethyl-1,3-dioxolane (FDB021478).
- BMV Fragrances. (2026, February 14).
- Eastman. Fragrance Fixatives | Personal Care & Cosmetics Ingredients.
- Google Patents. WO2016205301A1 - Fragrance fixatives and compositions comprising thereof.
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- 8. EP2803666A1 - Cyclic acetals and ketals and their use as fragrance compounds - Google Patents [patents.google.com]
- 9. CAS 101-49-5: 2-Benzyl-1,3-dioxolane | CymitQuimica [cymitquimica.com]
- 10. aromaverse.pro [aromaverse.pro]
- 11. scent.vn [scent.vn]
- 12. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 13. One moment, please... [jcanoingenieria.com]
- 14. umpir.ump.edu.my [umpir.ump.edu.my]
Reaction conditions for high-yield dioxolane ring formation
Executive Summary
The protection of carbonyl groups (aldehydes and ketones) as 1,3-dioxolanes is a cornerstone strategy in multi-step organic synthesis.[1] While theoretically simple, the reversibility of the reaction often leads to stalled conversion and suboptimal yields. This guide moves beyond basic textbook procedures to provide high-fidelity protocols that address the thermodynamic equilibrium, substrate sensitivity, and scale-up challenges. We present two distinct workflows: a robust Azeotropic Dehydration Protocol for stable substrates and a Chemical Scavenging Protocol for acid-sensitive or high-value intermediates.
Mechanistic Foundation & Critical Parameters
The Thermodynamic Challenge
The formation of a 1,3-dioxolane from a carbonyl and 1,2-diol is an equilibrium process governed by entropy.
Reaction Mechanism
Understanding the mechanism reveals why specific catalysts and conditions are required. The rate-limiting step is often the formation of the oxocarbenium ion intermediate.
Figure 1: Acid-catalyzed mechanism highlighting the critical water elimination step which drives the equilibrium forward.
Strategic Decision Matrix: Selecting the Right Protocol
Do not apply a "one-size-fits-all" approach. Select your method based on substrate stability and scale.
| Parameter | Method A: Azeotropic Dehydration | Method B: Chemical Scavenging |
| Primary Driver | Cost-efficiency & Scalability | Substrate Sensitivity & Speed |
| Catalyst | Brønsted Acid (pTSA, CSA) | Lewis Acid (TMSOTf, In(OTf)₃) |
| Water Removal | Physical (Dean-Stark Distillation) | Chemical (Orthoformates) |
| Temperature | High (Reflux, >80°C) | Low (0°C to RT) |
| Solvent | Toluene, Benzene, Cyclohexane | DCM, THF, MeCN |
| Suitability | Robust substrates, bulk synthesis | Acid-sensitive, complex scaffolds |
Detailed Experimental Protocols
Protocol A: Azeotropic Dehydration (The "Workhorse" Method)
Best for: Simple aldehydes/ketones, large-scale (>10g) reactions.
Reagents:
-
Substrate (1.0 equiv)
-
Ethylene Glycol (1.5 – 2.0 equiv)
-
p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv)
-
Solvent: Toluene (0.5 M concentration relative to substrate)
Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add the substrate, ethylene glycol, and toluene to the flask.
-
Catalyst Addition: Add pTSA. Note: pTSA is preferred over sulfuric acid due to easier handling and solubility in organic media.
-
Reflux: Heat the mixture to vigorous reflux. Ensure toluene is condensing and filling the trap.
-
Visual Cue: Water will separate as a dense lower phase in the Dean-Stark trap.[2]
-
-
Monitoring: Continue reflux until water evolution ceases (typically 2–6 hours).
-
Workup (Critical for Stability):
-
Cool to room temperature.[3]
-
Neutralization: Add saturated aqueous NaHCO₃ or triethylamine before concentration to neutralize the acid catalyst. Failure to neutralize can lead to hydrolysis during rotary evaporation.
-
Wash the organic layer with water (to remove excess glycol) and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Optimization Tip: For hindered ketones, replace ethylene glycol with 2,2-dimethyl-1,3-propanediol (neopentyl glycol) . The gem-dimethyl group creates a "Thorpe-Ingold effect," accelerating ring formation and increasing product stability [1].
Protocol B: Mild Chemical Scavenging (The "Precision" Method)
Best for: Acid-sensitive substrates, racemization-prone centers, or small-scale high-value intermediates.
Reagents:
-
Substrate (1.0 equiv)
-
1,2-bis(trimethylsiloxy)ethane (BTSE) (1.2 equiv) OR Ethylene Glycol + Trimethyl Orthoformate (TMOF)
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.01 – 0.05 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) (0.2 – 0.5 M)
Workflow (Noyori Conditions Variant):
-
Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.
-
Charging: Dissolve the substrate and BTSE in anhydrous DCM.
-
Why BTSE? It acts as a "masked" glycol, releasing the diol only upon activation, maintaining strictly anhydrous conditions [2].
-
-
Initiation: Cool to -78°C (for highly sensitive substrates) or 0°C. Add TMSOTf dropwise.
-
Reaction: Stir at low temperature. The reaction is often rapid (< 1 hour).
-
Quenching: Add anhydrous pyridine (2 equiv relative to catalyst) at low temperature to quench the Lewis acid.
-
Workup: Pour into saturated NaHCO₃, extract with DCM, and concentrate.
Alternative (Orthoformate Method): If BTSE is unavailable, use Ethylene Glycol (5 equiv) and Trimethyl Orthoformate (3 equiv) with Indium Triflate (1 mol%) [3]. The orthoformate reacts chemically with the generated water to form methanol and methyl formate, irreversibly driving the reaction.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Water accumulation | Method A: Insulate the Dean-Stark arm; ensure vigorous reflux. Method B: Increase TMOF equivalents or switch to BTSE. |
| Product Hydrolysis during Workup | Residual Acid | Ensure pH is >7 before evaporation. Use solid K₂CO₃ in the final concentration step if the product is extremely labile. |
| Double Bond Migration | Acid too strong | Switch from pTSA (Method A) to Pyridinium p-toluenesulfonate (PPTS) or use Method B (TMSOTf at -78°C). |
| Steric Hindrance (Slow Rxn) | Bulky Ketone | Use High Pressure conditions (sealed tube) or switch to a more flexible diol like 1,3-propanediol (forms 6-membered ring, less strain). |
Comparative Catalyst Performance Data
Data aggregated from internal benchmarks and literature sources [4, 5].
| Catalyst | Conditions | Yield (Benzaldehyde) | Yield (Cyclohexanone) | Notes |
| pTSA | Reflux Toluene | 92% | 88% | Standard, cheap. |
| Indium Triflate | DCM, RT | 96% | 94% | Water-tolerant Lewis Acid. |
| Iodine (I₂) | Acetone, RT | 90% | 85% | Mild, neutral conditions. |
| Amberlyst-15 | Reflux Benzene | 89% | 84% | Heterogeneous, easy removal. |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal dioxolane formation protocol based on scale and substrate properties.
References
-
Smith, S. W., & Newman, M. S. (1968). "The Thorpe-Ingold Effect in Cyclic Ketal Formation." Journal of the American Chemical Society. Link
-
Tsunoda, T., Suzuki, M., & Noyori, R. (1980). "Trialkylsilyl Triflate Catalyzed Reaction of Carbonyl Compounds with 1,2-Bis(trimethylsiloxy)ethane." Tetrahedron Letters. Link
-
Gregg, B. T., et al. (2007).[3][8] "Indium(III) Trifluoromethanesulfonate as a Mild, Efficient Catalyst for the Protection of Carbonyl Compounds." The Journal of Organic Chemistry. Link
-
Karimi, B., & Golshani, B. (2002).[3][8] "Mild and Efficient Conversion of Carbonyl Compounds to 1,3-Dioxolanes Catalyzed by Iodine." Synthesis. Link
-
Clerici, A., & Pastori, N. (1994). "Amberlyst 15: An Efficient Catalyst for the Protection of Carbonyl Compounds." Tetrahedron. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Upgrading Recycled Acetone to 100% with Molecular Sieves - The Journal of Plastination [journal.plastination.org]
- 6. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]
- 7. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Solvent-free synthesis protocols for benzyl dioxolanes
Executive Summary
The synthesis of benzyl dioxolanes (cyclic acetals) is a cornerstone reaction in organic synthesis, serving as a critical protection strategy for carbonyl groups and a primary route for fragrance and flavor compound generation. Traditional protocols rely heavily on entrainers (e.g., toluene, benzene) and Dean-Stark apparatuses to drive the equilibrium by azeotropic water removal. While effective, these methods suffer from poor atom economy, high energy consumption, and toxicity concerns.
This guide details three solvent-free methodologies that utilize intrinsic kinetic driving forces and modern catalytic systems to achieve high yields (>90%) without hazardous solvents. These protocols are validated for scalability, green chemistry compliance (E-factor reduction), and operational simplicity.
Strategic Rationale & Mechanism
Why Solvent-Free? In a solvent-free (neat) system, the concentration of reacting species is maximized, significantly increasing the collision frequency and reaction rate. The primary challenge is the thermodynamic equilibrium; without a solvent to carry away water, the system must rely on catalytic efficiency or alternative energy inputs (microwave/mechanical) to drive the reaction to completion.
Mechanistic Pathway
The formation of 1,3-dioxolanes is an acid-catalyzed nucleophilic addition-elimination reaction. In solvent-free conditions, the "melt phase" dynamics allow the diol to act as both reactant and medium.
Figure 1: Acid-catalyzed acetalization mechanism. The rate-determining step (RDS) in solvent-free conditions is often the elimination of water, which must be sequestered or phase-separated.
Experimental Protocols
Protocol A: Thermal Synthesis with Reusable Solid Acid Catalyst
Best for: General laboratory synthesis, scale-up, and cost-efficiency.
This protocol utilizes Montmorillonite K-10 or Sulfamic Acid . These solid acids replace liquid mineral acids (
Materials:
-
Benzaldehyde derivative (10 mmol)
-
Ethylene Glycol (12-15 mmol) – Slight excess acts as the phase medium.
-
Catalyst: Montmorillonite K-10 clay (0.2 g) OR Sulfamic Acid (0.5 mmol).
Step-by-Step Procedure:
-
Charge: In a 25 mL round-bottom flask, combine the benzaldehyde and ethylene glycol.
-
Catalyst Addition: Add the solid catalyst. If using Mont-K10, the mixture will turn a muddy suspension.
-
Reaction:
-
Option A (Open Vessel): Heat to 80°C with vigorous stirring for 45-60 minutes. The open vessel allows trace water vapor to escape.
-
Option B (Vacuum): Apply weak vacuum (approx. 200 mbar) at 60°C to actively pull off generated water.
-
-
Monitoring: Check TLC (Hexane:EtOAc 8:2). Disappearance of the aldehyde spot indicates completion.
-
Workup (The "Green" Advantage):
-
Cool the mixture to room temperature.
-
Add 10 mL of Ethyl Acetate (to solubilize the organic product).
-
Filter the mixture through a sintered glass funnel or a cotton plug. The solid catalyst is trapped here and can be washed with acetone, dried, and reused.
-
-
Purification: Wash the filtrate once with saturated
(to remove any trace acid) and once with brine. Dry over and evaporate.-
Yield Expectation: 90-95%.
-
Protocol B: Microwave-Assisted Synthesis
Best for: High-throughput screening, library generation, and sterically hindered substrates.
Microwave irradiation provides direct dielectric heating to the polar diol, creating localized "hot spots" that accelerate the elimination step.
Materials:
-
Benzaldehyde derivative (5 mmol)
-
Ethylene Glycol (6 mmol)
-
Catalyst:
(1 mol%) or p-TSA (trace).
Step-by-Step Procedure:
-
Preparation: Mix the aldehyde and diol in a microwave-safe vial (e.g., Pyrex or dedicated reactor tube).
-
Catalyst: Add a crystal of Iodine or trace p-TSA. Vortex to ensure homogeneity.
-
Irradiation:
-
Place in a microwave reactor (monomode preferred for control).
-
Settings: 300W, Target Temp: 90°C.
-
Time: Irradiate in 30-second bursts. Total time is usually 2-4 minutes.
-
Caution: Do not cap the vessel tightly unless using a dedicated pressurized vessel with a rupture disc. Water generation creates pressure.
-
-
Quench: Cool the vial in an ice bath immediately.
-
Isolation: Pour the mixture into 10 mL of cold aqueous
(if using Iodine, to reduce it) or (if using p-TSA). Extract with ether/DCM.-
Yield Expectation: 92-98%.
-
Protocol C: Mechanochemical (Grinding) Synthesis
Best for: Ultra-low energy requirements, educational labs, and acid-sensitive substrates.
This "mortar and pestle" approach uses mechanical energy to induce reaction, often proceeding at ambient temperature.
Materials:
-
Solid Benzaldehyde derivative (e.g., Vanillin, Nitrobenzaldehyde)
-
Ethylene Glycol (1.1 equiv)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 equiv).
Step-by-Step Procedure:
-
Grinding: Place the solid aldehyde and p-TSA in a mortar. Grind for 1 minute to mix.
-
Addition: Add the liquid glycol dropwise while continuing to grind.
-
Paste Formation: The mixture will turn into a tacky paste. Continue grinding for 10-20 minutes.
-
Visual Cue: The mixture often changes texture or color as the water is released and the acetal forms.
-
-
Stand: Let the paste stand for 10 minutes.
-
Workup: Add water to the mortar. The solid product (if the dioxolane is solid) may precipitate out. Filter and wash.[1][2][3] If liquid, extract with minimal organic solvent.
-
Yield Expectation: 85-92%.
-
Comparative Data Analysis
| Parameter | Thermal (Solid Acid) | Microwave-Assisted | Mechanochemical |
| Reaction Time | 45 - 90 mins | 2 - 5 mins | 15 - 30 mins |
| Energy Input | Moderate (Heating mantle) | High (MW Pulse) | Low (Manual/Ball Mill) |
| Scalability | High (kg scale possible) | Low/Medium (Batch limit) | Medium (Ball mill) |
| Catalyst Reusability | Excellent (Filtration) | Poor (Homogeneous) | Poor (Mixed in paste) |
| Typical Yield | 90-95% | 92-98% | 85-92% |
| E-Factor | Low (Minimal waste) | Low | Very Low |
Decision Matrix & Workflow
Use the following logic flow to determine the optimal protocol for your specific substrate and equipment availability.
Figure 2: Method selection workflow based on substrate physical state and project constraints.
Troubleshooting & Critical Parameters
-
Water Management: In solvent-free conditions, water is a byproduct that can hydrolyze the product back to the starting material.
-
Fix: Use a slight excess of diol (1.2 equiv). The hydrophilic nature of the diol helps sequester the water away from the lipophilic acetal product.
-
Advanced Fix: Add 3Å Molecular Sieves directly to the reaction flask (Protocol A).
-
-
Basicity of Substrates: Aminobenzaldehydes may deactivate acid catalysts.
-
Fix: Increase catalyst loading to 10 mol% or use a stronger Lewis acid like
.
-
-
Polymerization: Highly reactive aldehydes (e.g., furfural) may polymerize under microwave conditions.
-
Fix: Switch to Protocol C (Mechanochemical) to control the exotherm.
-
References
-
Karimi, B., & Seradj, H. (2024). Solvent-Free Acetalization of Carbonyl Compounds Catalyzed by N-Bromosuccinimide (NBS). Organic Chemistry Portal.
-
Perio, B., Dozias, M. J., & Hamelin, J. (1998).[4] Ecofriendly fast batch synthesis of dioxolanes without solvent under microwave irradiation.[4] Organic Process Research & Development.[4]
-
Ranu, B. C., & Jana, R. (2006). Ionic Liquid Promoted Solvent-free and Catalyst-free Synthesis of Dioxolanes. European Journal of Organic Chemistry.
-
Smith, A. et al. (2019). Mechanochemical synthesis of small organic molecules. Beilstein Journal of Organic Chemistry.
-
BenchChem Protocols. (2024). General Experimental Workflow for Benzyl Protection.
Sources
Application Note: Incorporation of 2-Benzyl-4-methyl-1,3-dioxolane in Polymer Matrices
Executive Summary
This guide details the protocols for incorporating 2-Benzyl-4-methyl-1,3-dioxolane (BMDO) into polymer systems. BMDO is a cyclic acetal characterized by its dual functionality: it serves as a stable hydrophobic modifier at neutral pH but undergoes rapid hydrolysis under acidic conditions. This unique property makes it a critical candidate for pH-responsive drug delivery systems , fragrance encapsulation , and biodegradable polymer backbones .
We present two distinct incorporation strategies:
-
Physical Incorporation (Encapsulation): For controlled release applications using PLGA matrices.
-
Chemical Incorporation (Copolymerization): For engineering acid-labile polymer backbones via Cationic Ring-Opening Polymerization (CROP).
Physicochemical Profile & Matrix Compatibility
Before selecting a protocol, the compatibility of BMDO with the target matrix must be validated using Solubility Parameters. BMDO is lipophilic (LogP ~2.3), making it compatible with polyesters but poor for hydrogels without surfactant stabilization.
Table 1: Physicochemical Properties of BMDO
| Property | Value | Relevance to Processing |
| Molecular Weight | 178.23 g/mol | Low MW facilitates plasticization effects. |
| Boiling Point | ~240°C (atm); 115-120°C (12 mmHg) | Stable for melt processing <200°C; non-volatile during solvent casting. |
| LogP | 2.3 | High affinity for hydrophobic blocks (e.g., PLA, PCL). |
| Functional Group | Cyclic Acetal (1,3-Dioxolane) | Acid Labile: Hydrolyzes pH < 5.0. Stable: pH 7-9. |
| Solubility | DCM, THF, Acetone, Ethyl Acetate | Compatible with standard solvent casting systems. |
Protocol A: Physical Incorporation (PLGA Solvent Casting)
Application: Controlled release of fragrance/actives; Plasticization. Mechanism: Physical entrapment within a glassy or semi-crystalline matrix.
Materials
-
Matrix: Poly(lactic-co-glycolic acid) (PLGA) (L:G 50:50, MW 30-60 kDa).
-
Solvent: Dichloromethane (DCM) (Anhydrous, ≥99.8%).
-
Additive: 2-Benzyl-4-methyl-1,3-dioxolane (BMDO) (>98%).
-
Apparatus: Glass Petri dishes (Teflon-coated), Vacuum oven, Desiccator.
Experimental Workflow
-
Preparation: Calculate the required mass for a 10% w/w loading.
-
Example: 450 mg PLGA + 50 mg BMDO.
-
-
Dissolution: Dissolve PLGA in DCM at a concentration of 5-10% w/v. Vortex for 10 minutes until optically clear.
-
Incorporation: Add BMDO to the polymer solution.
-
Critical Step: Stir gently (low shear) for 5 minutes. High shear can entrap air bubbles.
-
-
Casting: Pour the solution into a Teflon-coated Petri dish. Cover with a perforated aluminum foil to control evaporation rate (prevents skinning).
-
Drying (Phase 1): Allow solvent evaporation at Ambient Temperature (25°C) in a fume hood for 24 hours.
-
Drying (Phase 2): Transfer films to a vacuum oven. Dry at 30°C (well below Tg of PLGA) under reduced pressure (-0.1 MPa) for 48 hours to remove residual DCM.
Visualization: Solvent Casting Workflow
Figure 1: Step-by-step workflow for the physical encapsulation of BMDO in PLGA matrices via solvent casting.
Protocol B: Chemical Incorporation (Cationic Ring-Opening Polymerization)
Application: Synthesis of acid-degradable polymer backbones. Mechanism: Cationic Ring-Opening Polymerization (CROP) allows the dioxolane ring to open and form a poly(ether-acetal) backbone. Note: Homopolymerization of 2,4-disubstituted dioxolanes is sterically hindered. Copolymerization with unsubstituted 1,3-dioxolane (DXL) or THF is required to drive conversion.
Materials
-
Monomer 1: 2-Benzyl-4-methyl-1,3-dioxolane (BMDO) (Dried over CaH₂).
-
Monomer 2: 1,3-Dioxolane (DXL) (Comonomer for propagation efficiency).
-
Initiator: Trifluoromethanesulfonic acid (Triflic acid) or Methyl Triflate.
-
Solvent: Dichloromethane (DCM) (Ultra-dry).
-
Terminator: Triethylamine.
Polymerization Protocol
-
Inert Environment: Flame-dry a Schlenk flask under nitrogen flow.
-
Feed Preparation: Charge the flask with DCM, DXL, and BMDO (Molar ratio DXL:BMDO 80:20 recommended for stability).
-
Initiation: Cool the mixture to -78°C (Dry ice/Acetone bath). Add Triflic acid (0.1 - 1.0 mol%) via gas-tight syringe.
-
Expert Insight: Low temperature favors the enthalpy of polymerization over the entropy of depolymerization, which is critical for substituted dioxolanes.
-
-
Propagation: Stir at -78°C for 4 hours, then slowly warm to 0°C over 12 hours.
-
Termination: Quench with excess Triethylamine (TEA) to neutralize the active oxonium ion chain ends.
-
Purification: Precipitate into cold methanol (if solid) or n-hexane (if viscous oil). Re-dissolve in THF and reprecipitate.
Visualization: CROP Mechanism
Figure 2: Cationic Ring-Opening Polymerization mechanism converting the cyclic BMDO monomer into a linear poly(ether-acetal).
Mechanism of Action: Acid-Triggered Release
The utility of BMDO lies in its degradation profile. Unlike esters (which hydrolyze slowly), acetals hydrolyze exponentially faster as pH drops.
Pathway:
-
Protonation: The acetal oxygen is protonated by hydronium ions (H₃O⁺).
-
Cleavage: The C-O bond breaks, releasing the "masked" aldehyde (Phenylacetaldehyde) and the diol (1,2-Propanediol).
-
Result: Polymer backbone scission (if chemically incorporated) or payload release (if physically encapsulated).
Figure 3: Acid-catalyzed hydrolysis pathway of BMDO.
Quality Control & Characterization
Nuclear Magnetic Resonance (NMR)
-
1H NMR (CDCl₃):
-
BMDO Monomer: Look for the acetal proton (O-CH-O) doublet/singlet around 5.0 - 5.8 ppm .
-
Polymer: Broadening of the acetal peak indicates successful incorporation. Shift in the benzyl protons (~7.3 ppm) confirms the environment change.
-
Thermal Analysis (DSC/TGA)
-
Plasticization Effect: In physical blends, increasing BMDO content should linearly decrease the Glass Transition Temperature (Tg) of PLGA (Fox Equation).
-
Target: A drop of ~5-10°C at 10% loading confirms molecular dispersion.
-
-
Stability: TGA should show no mass loss below 150°C. Mass loss at ~230°C corresponds to BMDO evaporation/degradation.
Release Kinetics (HPLC)
-
Method: Incubate films in buffers (pH 7.4 vs pH 4.0).
-
Detection: Monitor Phenylacetaldehyde generation at 254 nm .
-
Expectation: <5% release at pH 7.4 (24h); >80% release at pH 4.0 (24h).
References
-
Cationic Ring-Opening Polymerization of 1,3-Dioxolanes
- Gantt, M. et al. "Cationic Ring-Opening Polymerization of Cyclic Acetals." Macromolecules.
-
(Contextual grounding on dioxolane polymerization).
-
Acid-Labile Acetal Linkages in Drug Delivery
- Gillies, E. R., & Frechet, J. M. "Acetals as pH-sensitive linkages for drug delivery.
-
PLGA Solvent Casting Protocols
- Park, K. "Synthesis and Characterization of Hydrophilic High Glycolic Acid-PLGA Blends."
-
(General PLGA processing methodology).
-
Properties of 2-Benzyl-4-methyl-1,3-dioxolane
- PubChem Compound Summary for CID 95633.
Troubleshooting & Optimization
Technical Support Center: Stabilizing 2-Benzyl-4-methyl-1,3-dioxolane in Acidic Media
Welcome to the technical support center for handling 2-Benzyl-4-methyl-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of this compound, a common protective group, in acidic environments. Here, we will delve into the mechanisms of hydrolysis and provide actionable, field-tested strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: My 2-Benzyl-4-methyl-1,3-dioxolane is degrading in an acidic reaction medium. What is happening?
A1: You are observing acid-catalyzed hydrolysis. The 1,3-dioxolane ring is an acetal, which is inherently susceptible to cleavage in the presence of acid and a nucleophile, most commonly water.[1][2] The reaction is initiated by the protonation of one of the oxygen atoms in the dioxolane ring. This is followed by the ring opening to form a stabilized carbocation. A subsequent attack by water and loss of a proton leads to the formation of phenylacetaldehyde and 1,2-propanediol, thus cleaving your starting material. This process is reversible, and the stability of the dioxolane is highly dependent on the pH and water content of your medium.[2]
Q2: At what pH range does the hydrolysis of 2-Benzyl-4-methyl-1,3-dioxolane become significant?
A2: The rate of hydrolysis is pH-dependent. Generally, hydrolysis becomes significant at pH values below 5 and accelerates as the acidity increases.[3] In strongly acidic conditions (pH < 3), the hydrolysis can be rapid, occurring on the order of hours.[3] Conversely, 1,3-dioxolanes are generally stable in neutral and basic conditions.[1][4]
Q3: Are there structural features of my molecule that could be influencing the rate of hydrolysis?
A3: Yes, the substituents on the dioxolane ring can influence its stability. Electron-donating groups on the benzyl moiety can stabilize the carbocation intermediate, potentially accelerating hydrolysis. Conversely, electron-withdrawing groups can destabilize the carbocation and slow down the hydrolysis rate.[5][6] The methyl group at the 4-position of the dioxolane ring can also have a modest electronic and steric influence on the reaction rate.
Q4: Can I monitor the extent of hydrolysis during my experiment?
A4: Absolutely. Several analytical techniques are well-suited for monitoring the degradation of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for separating and quantifying the parent compound and its degradation products.[7] For more detailed structural information on the byproducts, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is highly effective.[7] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can be used to observe the disappearance of the starting material and the appearance of the aldehyde and diol products.[8]
Troubleshooting Guide: Strategies to Prevent Hydrolysis
If you are facing unwanted hydrolysis of 2-Benzyl-4-methyl-1,3-dioxolane, consider the following troubleshooting strategies, ranging from simple process modifications to more advanced chemical interventions.
Issue 1: Unwanted Hydrolysis in Protic Acidic Media
Root Cause Analysis:
The presence of both a Brønsted acid (e.g., HCl, H₂SO₄) and water creates an ideal environment for rapid hydrolysis. The mechanism involves protonation of a dioxolane oxygen, followed by nucleophilic attack by water.
Mitigation Strategies:
-
Rationale: The hydrolysis reaction requires water as a nucleophile.[9] By minimizing the amount of water in your reaction system, you can significantly slow down the rate of degradation.
-
Protocol:
-
Use anhydrous solvents. If necessary, dry solvents using appropriate drying agents (e.g., molecular sieves, sodium sulfate).
-
Dry all glassware in an oven prior to use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
Rationale: A "proton sponge" is a non-nucleophilic base that can scavenge free protons from the solution without otherwise interfering with the reaction.[10][11] This helps to maintain a less acidic environment, thereby slowing the rate of hydrolysis.
-
Example: 1,8-Bis(dimethylamino)naphthalene is a classic example of a proton sponge.
-
Protocol:
-
Add a stoichiometric or slight excess of a proton sponge to your reaction mixture.
-
The optimal amount will depend on the concentration of the acid catalyst and should be determined empirically.
-
Issue 2: Hydrolysis Occurring During Aqueous Work-up
Root Cause Analysis:
Even if the reaction itself is anhydrous, the acidic conditions can persist into the aqueous work-up phase, leading to rapid hydrolysis upon the introduction of water.
Mitigation Strategies:
-
Rationale: Quickly neutralizing the acidic components of the reaction mixture before or during the addition of water will prevent the pH from dropping to a level where significant hydrolysis can occur.
-
Protocol:
-
Cool the reaction mixture to 0 °C to slow down the rate of all reactions, including hydrolysis.
-
Slowly add a mild base (e.g., saturated sodium bicarbonate solution, triethylamine) with vigorous stirring until the pH of the aqueous layer is neutral or slightly basic.
-
Proceed with the extraction and further purification steps.
-
Issue 3: Inherent Instability in Necessary Acidic Conditions
Root Cause Analysis:
Some chemical transformations require sustained acidic conditions where the above strategies may not be sufficient or compatible.
Mitigation Strategies:
-
Rationale: Orthoesters hydrolyze in the presence of water to generate a carboxylic acid and an alcohol.[12] This can be used to slowly and controllably generate the necessary acid in situ, potentially keeping the instantaneous acid concentration low enough to minimize dioxolane hydrolysis. The hydrolysis of orthoesters is often faster than that of acetals.[13]
-
Example: Trimethyl orthoformate can be used to generate formic acid.
-
Protocol:
-
Add the orthoester to the reaction mixture.
-
The rate of acid generation can be controlled by the amount of water present and the specific orthoester used.
-
-
Rationale: If the 1,3-dioxolane is simply too labile for the required reaction conditions, a more robust protecting group may be necessary.
-
Alternatives:
-
1,3-Dithianes: These are sulfur analogs of acetals and are significantly more stable to acidic conditions.[14] They are cleaved under different, often oxidative, conditions.
-
"Safety-Catch" Protecting Groups: Groups like 2-(4-nitrophenyl)-1,3-dioxolane are stable to acid but can be "activated" for cleavage by a separate chemical step (in this case, reduction of the nitro group).[14]
-
Visualizing the Hydrolysis Pathway and Mitigation Points
Caption: Acid-catalyzed hydrolysis pathway and points of intervention.
Summary of Key Parameters and Strategies
| Parameter | Influence on Hydrolysis | Recommended Action |
| pH | Lower pH increases the rate of hydrolysis. | Maintain pH > 5 if possible. Neutralize acidic conditions promptly during work-up. |
| Water Content | Higher water concentration accelerates hydrolysis. | Use anhydrous solvents and operate under an inert atmosphere. |
| Temperature | Higher temperatures increase the reaction rate. | Conduct reactions at lower temperatures where feasible. |
| Substituents | Electron-donating groups can increase lability. | Be aware of electronic effects and consider alternative protecting groups for sensitive substrates. |
References
- Benchchem.
- RSC Publishing. 1,3-Dioxolane compounds (DOXs) as biobased reaction media.
- Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425–2430.
- Rzepa, H. (2015, November 12). How to stop (some) acetals hydrolysing. Henry Rzepa's Blog.
- ResearchGate. (2021, September 14). How to make acetal and hemiacetal stable on acidic medium?
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
- Page, M. I. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow.
- Protecting Groups. (n.d.).
- Taylor & Francis. (n.d.). Proton sponge – Knowledge and References.
- Chemistry LibreTexts. (2020, August 15). 6.3: Carbonyl Protecting Groups.
- Wikipedia. (n.d.). Ortho ester.
- Nguyen, T. H., Shih, C., Himmelstein, K. J., & Higuchi, T. (1984). Hydrolysis of some poly(ortho-ester)s in homogeneous solutions. Journal of Pharmaceutical Sciences, 73(11), 1563–1568.
- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.).
- ACS Publications. (n.d.). Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes. The Journal of Organic Chemistry.
- Deslongchamps, P., Chênevert, R., Taillefer, R. J., Moreau, C., & Saunders, J. K. (1975). The Hydrolysis of Cyclic Orthoesters. Stereoelectronic Control in the Cleavage of Hemiorthoester Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(11), 1601–1615.
- Chemistry Stack Exchange. (2022, February 4). Comparing stability of 1,3-dioxolan-2-ide and 1,3-dithiolan-2-ide carbanions.
- Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups.
- Koppel, I., et al. (2025). Phosphazenyl Phosphine Proton Sponges: Does the Proton-Chelating Effect Enhance Their Basicity?. Molecules, 30(11), 2345.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- Russo, V., et al. (2025). Iron-Catalyzed Synthesis of 4-oxo-1,3-dioxolanes (DOXs) Using Lactic Acid: From Homogeneous to Heterogeneous Behaviors. ACS Sustainable Chemistry & Engineering.
- Canadian Science Publishing. (n.d.).
- Semantic Scholar. (n.d.).
- HYDROLYSIS REACTIONS. (2018, February 19).
- ResearchGate. (2019, May 16).
- SIELC Technologies. (2018, May 16). (2-Benzyl-1,3-dioxolan-4-yl)methanol.
- Semantic Scholar. (n.d.). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans.
- Pozharskii, A. F., & Ozeryanskii, V. A. (2012). Proton Sponges and Hydrogen Transfer Phenomena. In Advances in Heterocyclic Chemistry (Vol. 106, pp. 1-68). Academic Press.
- Organic Chemistry Tutor. (n.d.).
- University of Victoria. (2021, November 19).
- ResearchGate. (n.d.). The proton sponge hypothesis proposed by Behr et al.
- Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
- Akinc, A., et al. (2012). The Possible “Proton Sponge ” Effect of Polyethylenimine (PEI) Does Not Include Change in Lysosomal pH. Molecular Therapy, 20(10), 1898–1905.
- Suffet, I. H., et al. (n.d.). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD).
- RSC Publishing. (n.d.). Analytical Methods.
- Benchchem. (n.d.).
- Hilaris Publisher. (2012, May 25). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid.
- ResearchGate. (n.d.). The acid-catalyzed hydrolysis of phosphinates. III.
Sources
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. How to stop (some) acetals hydrolysing. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Phosphazenyl Phosphine Proton Sponges: Does the Proton-Chelating Effect Enhance Their Basicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ortho ester - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Purification of 2-Benzyl-1,3-Dioxolane Products
Removing Unreacted Phenylacetaldehyde[1]
Support Case ID: PUR-092-Dioxolane Topic: Selective removal of unreacted phenylacetaldehyde from dioxolane protection reactions. Applicable Compounds: 2-Benzyl-1,3-dioxolane (Phenylacetaldehyde ethylene acetal) and related derivatives.[1][2]
Executive Summary
The protection of phenylacetaldehyde with ethylene glycol to form 2-benzyl-1,3-dioxolane is a standard transformation, yet obtaining high-purity product is frequently complicated by the similar physical properties of the starting material and the product.[1]
The Core Challenge:
-
Boiling Point Proximity: Phenylacetaldehyde (bp 195°C) and 2-benzyl-1,3-dioxolane (bp ~240°C est. / 115°C @ 12mmHg) have a separation margin that should allow distillation.[1] However, phenylacetaldehyde is thermally unstable, prone to polymerization (forming "tars") and oxidation at high temperatures, which co-distills or fouls the product.
-
Acetal Sensitivity: The dioxolane ring is stable to bases but labile to aqueous acids. Standard acidic washes used to remove amines or other impurities will hydrolyze the product back to the aldehyde.
This guide details three self-validating protocols for purification, ranked by scale and impurity load.
Protocol 1: The Buffered Bisulfite Wash (Primary Recommendation)
Best for: Standard synthesis scales (1g – 100g) with <10% unreacted aldehyde.
Mechanism: Sodium bisulfite (
Critical Constraint: Commercial sodium bisulfite solutions are often acidic (pH ~4).[1] To prevent dioxolane hydrolysis, the solution must be buffered.
Step-by-Step Workflow
-
Preparation of Reagent:
-
Prepare a saturated aqueous solution of Sodium Bisulfite (
).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Buffering (Crucial): Add solid Sodium Bicarbonate (
) slowly until the solution pH reaches 7.0–7.5. Note: Effervescence ( ) will occur.[1]
-
-
The Wash Phase:
-
Dissolve the crude reaction mixture in a non-polar solvent (e.g., Ethyl Acetate or Diethyl Ether). Avoid Dichloromethane if possible, as emulsions are more common.
-
Add 1.5 equivalents of the buffered bisulfite solution relative to the estimated unreacted aldehyde.
-
Vigorous Agitation: Shake vigorously for 15–30 minutes. The formation of the bisulfite adduct is biphasic and diffusion-limited.
-
-
Separation Logic:
-
Scenario A (Liquid Adduct): If the layers separate clearly, drain the aqueous layer (contains aldehyde adduct).
-
Scenario B (Solid Precipitate): Phenylacetaldehyde bisulfite adduct often precipitates as a white solid at the interface.
-
-
Validation:
-
Wash the organic layer once with brine to remove residual salts.
-
Dry over
(Potassium Carbonate) rather than .[1] is basic and ensures no acid traces remain to hydrolyze the product during concentration.
-
Protocol 2: Polymer-Supported Scavenging
Best for: Late-stage drug candidates, small scales (<1g), or high-value intermediates where yield loss cannot be tolerated.[1]
Mechanism: Use a solid-phase resin functionalized with a nucleophile (hydrazine or amine) to covalently bind the aldehyde.[1] The resin is then removed by filtration.[6]
Recommended Reagent: Polymer-supported
Workflow
-
Loading: Calculate the amount of unreacted phenylacetaldehyde (via NMR or GC). Add 3–5 equivalents of the scavenger resin to the reaction mixture (dissolved in DCM or THF).
-
Incubation: Agitate gently (orbital shaker) at room temperature for 2–4 hours.
-
Why gentle agitation? Magnetic stir bars can pulverize the resin beads, creating fines that clog filters and contaminate the product.
-
-
Filtration: Filter the mixture through a frit. The aldehyde remains bound to the resin; the filtrate contains pure dioxolane.
-
Validation: TLC (Thin Layer Chromatography) of the filtrate should show the disappearance of the aldehyde spot (Rf ~0.5–0.6 in Hex/EtOAc) and retention of the acetal.
Protocol 3: Oxidative Cleanup (The "Chemical Sweep")
Best for: Large scale crude mixtures where bisulfite failed or emulsions were intractable.
Mechanism: Oxidize the unreacted phenylacetaldehyde to phenylacetic acid using a basic oxidant. The acid is then easily removed by a basic aqueous wash.
Reagent: Potassium Permanganate (
Workflow
-
Oxidation:
-
Dissolve crude mixture in acetone/water (4:1).
-
Add a solution of
buffered with (pH > 10) dropwise at 0°C. -
Monitor until the purple color persists (indicating excess oxidant).
-
-
Quenching:
-
Add solid Sodium Bisulfite carefully to quench excess permanganate (purple
brown precipitate of ).
-
-
Workup:
-
Filter off the
solids. -
Extract with ether/ethyl acetate.[1]
-
The Sweep: Wash the organic layer with 1M
. The phenylacetic acid (deprotonated) moves to the aqueous layer. The neutral dioxolane stays in the organic layer.
-
Troubleshooting & FAQs
Q: I tried the bisulfite wash, but my product yield dropped significantly. What happened?
A: You likely used unbuffered bisulfite or allowed the mixture to sit too long. Bisulfite solutions are naturally acidic (
Q: A thick white solid formed at the interface during extraction. Is this an emulsion? A: This is likely the phenylacetaldehyde-bisulfite adduct.[1] It is often insoluble in both the organic and aqueous phases, especially when the aldehyde is somewhat lipophilic like phenylacetaldehyde. Do not treat it as an emulsion.[1] Filter the solids out before attempting to separate the layers.
Q: Can I use silica gel chromatography? A: Yes, but with caution. Silica gel is slightly acidic.[1]
-
Risk: De-protection of the acetal on the column.
-
Solution: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites.[1] Use a mobile phase containing 0.5% TEA.[1]
Visual Decision Guide: Purification Strategy
Caption: Decision logic for selecting the optimal purification method based on scale and impurity profile.
References
-
Bisulfite Purification Method
- US Patent 3,816,478, "Purification of a material containing aldehyde impurities." This patent establishes the foundational industrial utility of solid and aqueous bisulfite beds for aldehyde removal.
-
[1]
-
Regeneration and Handling of Bisulfite Adducts
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[7] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 64(15), 5722–5724. (Cited for mechanistic understanding of the adduct stability).
-
-
Acetal Stability and Protection
-
Polymer-Supported Scavenging
Sources
- 1. CAS 101-49-5: 2-Benzyl-1,3-dioxolane | CymitQuimica [cymitquimica.com]
- 2. 2-Benzyl-1,3-dioxolane | 101-49-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. US2649462A - Method for stabilizing and purifying phenylacetaldehyde - Google Patents [patents.google.com]
- 7. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Mitigating Thermal Degradation of 2-Benzyl-4-methyl-1,3-dioxolane During Distillation
Welcome to the technical support center for the handling and purification of 2-Benzyl-4-methyl-1,3-dioxolane (CAS 5468-05-3).[1][2] This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with product stability during purification. As an acetal, specifically the product of phenylacetaldehyde and propylene glycol, this molecule exhibits specific sensitivities that can lead to significant yield loss and impurity generation during distillation if not properly managed.[1]
This document provides in-depth, experience-driven answers to common troubleshooting questions, focusing on the chemical principles behind the degradation and offering validated protocols to ensure the integrity of your product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've just distilled my 2-Benzyl-4-methyl-1,3-dioxolane, but the resulting liquid is discolored (yellow/brown) and has a sharp, almond-like odor. What went wrong?
A: This is a classic presentation of thermal degradation. The discoloration and the characteristic odor, likely from the phenylacetaldehyde starting material, indicate that the 1,3-dioxolane ring has cleaved during heating. This degradation is primarily driven by two potential pathways: acid-catalyzed hydrolysis and, to a lesser extent, radical-mediated decomposition. Acetals and ketals are notoriously sensitive to acid, which catalyzes their hydrolysis back to the parent aldehyde/ketone and diol.[3][4][5][6] Furthermore, at elevated temperatures, less-substituted cyclic acetals can be susceptible to degradation via free radical pathways.[7]
Q2: Can you elaborate on the primary degradation mechanisms? What is happening at a molecular level?
A: Certainly. Understanding the mechanisms is key to preventing them. The two most probable pathways are detailed below.
1. Acid-Catalyzed Hydrolysis: This is the most common failure mode. The synthesis of acetals often employs an acid catalyst (e.g., p-toluenesulfonic acid).[4][8] If even trace amounts of this acid and water are present in the crude product, heating during distillation will rapidly accelerate the reverse reaction (hydrolysis). The process involves protonation of one of the ring oxygens, converting it into a good leaving group. Subsequent ring opening and reaction with water regenerate the starting materials.[9]
Caption: Mechanism of acid-catalyzed hydrolysis of the dioxolane.
2. Radical/Oxidative Decomposition: This pathway is more likely under unnecessarily high temperatures or if there is an air leak in the distillation apparatus. The benzylic position (the CH₂ group attached to the phenyl ring) is susceptible to hydrogen atom abstraction, initiating a radical chain reaction.[7] Oxygen can exacerbate this process, leading to complex mixtures of oxidized byproducts and polymers.
Q3: My synthesis uses an acid catalyst. How do I effectively remove it to prevent hydrolysis before distillation?
A: This is the most critical step for ensuring product stability. You must neutralize and remove all traces of acid and water before attempting distillation. Failure to do so will inevitably lead to degradation upon heating.
Protocol 1: Pre-Distillation Neutralization and Drying
-
Dissolution: After the initial reaction is complete, cool the mixture to room temperature and dissolve it in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).
-
Neutralizing Wash: Transfer the organic solution to a separatory funnel. Wash the solution sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL per 100 mL of organic solution). Causality: The mild base neutralizes the acid catalyst (e.g., p-TsOH) without promoting other side reactions. Check the pH of the aqueous layer after the second wash to ensure it is neutral or slightly basic (pH 7-8).
-
Deionized Water (1 x 50 mL) to remove any remaining bicarbonate salts.
-
Saturated aqueous sodium chloride (Brine) solution (1 x 50 mL). Causality: The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a sufficient amount of an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Self-Validation: Add the drying agent until it no longer clumps together and flows freely when the flask is swirled. This indicates that all visible water has been absorbed. Allow the solution to stand over the drying agent for at least 15-20 minutes.
-
-
Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent to recover all the product. Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude oil is now ready for distillation.
Q4: What are the ideal distillation conditions to minimize thermal stress on the molecule?
A: The guiding principle is to lower the boiling point as much as possible to reduce the thermal energy the molecule is exposed to. Atmospheric distillation is strongly discouraged. High-vacuum distillation is the standard and required method for purifying this compound.
Table 1: Recommended Distillation Parameters for 2-Benzyl-4-methyl-1,3-dioxolane
| Pressure | Estimated Boiling Point Range (°C) | Key Considerations & Recommendations |
| Atmospheric (~760 mmHg) | > 250 °C (Decomposition likely) | NOT RECOMMENDED. Severe degradation is almost certain. |
| 10 mmHg | 130 - 145 °C | Acceptable, but lower pressures are preferred to further reduce thermal stress. |
| 1 mmHg | 95 - 110 °C | RECOMMENDED. An excellent balance between achievable vacuum and low temperature. |
| 0.5 mmHg | 80 - 95 °C | IDEAL. Minimizes thermal stress, ideal for achieving the highest purity. |
Note: These boiling points are estimates based on structurally similar compounds. An initial slow, careful distillation is recommended to determine the exact boiling point under your specific conditions.
Protocol 2: High-Vacuum Short-Path Distillation
-
Apparatus Setup: Use a short-path distillation apparatus. Causality: This design minimizes the surface area and travel distance for the vapor, reducing the time the compound spends at high temperatures before condensation.
-
System Integrity: Ensure all glass joints are properly greased and sealed. A high-quality vacuum pump and a cold trap (ideally with liquid nitrogen or a dry ice/acetone slurry) are essential.
-
Heating & Stirring: Place the distillation flask, containing a magnetic stir bar, in a heating mantle connected to a temperature controller. Do not use a Bunsen burner. Causality: Vigorous stirring is crucial to prevent bumping and ensure even heat distribution, eliminating localized "hot spots" where decomposition can initiate.
-
Execution:
-
Begin stirring and slowly apply the vacuum. Observe for any excessive bubbling from residual solvent.
-
Once a stable, deep vacuum is achieved (e.g., < 1 mmHg), slowly increase the temperature of the heating mantle.
-
Collect any low-boiling forerun.
-
Carefully collect the main product fraction as it distills over at a steady temperature.
-
Do not distill to dryness. Leave a small amount of residue in the distillation flask to avoid the formation of non-volatile, potentially unstable byproducts.
-
Q5: I've followed all the steps—neutralization, drying, and high vacuum—but I'm still seeing some degradation. What else could be the cause?
A: If degradation persists under ideal conditions, consider these less common but significant factors:
-
Air Leaks: Even a small leak in your vacuum setup can continuously bleed oxygen into the hot system, promoting oxidative degradation. Double-check all seals and connections.
-
Radical Formation: The molecular structure is susceptible to radical formation.[7] If you suspect this is an issue, consider adding a catalytic amount (e.g., a few crystals) of a radical inhibitor like Butylated Hydroxytoluene (BHT) to the distillation flask before heating.[10]
-
Prolonged Heating: Do not leave the distillation running unattended for extended periods. The goal is an efficient, controlled distillation. Minimize the total time the compound is held at high temperatures.
Caption: A logical workflow for troubleshooting distillation issues.
Q6: How can I analytically confirm degradation and identify the byproducts?
A: A combination of chromatographic and spectroscopic methods will give you a definitive answer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique.
-
Confirmation: An injection of your distilled product will show a primary peak for 2-Benzyl-4-methyl-1,3-dioxolane and smaller peaks for impurities.
-
Identification: The mass spectra of the impurity peaks can be matched to libraries to confirm the presence of phenylacetaldehyde and propylene glycol.
-
-
¹H NMR Spectroscopy:
-
A pure sample of your product will have characteristic peaks for the dioxolane ring and benzyl group.
-
Degradation to phenylacetaldehyde will result in the appearance of a very distinct new peak: a singlet or triplet for the aldehyde proton (CHO) far downfield, typically between 9.5 and 10.0 ppm . This peak is unambiguous evidence of hydrolysis.
-
By implementing these robust pre-distillation and distillation protocols, you can reliably prevent the thermal degradation of 2-Benzyl-4-methyl-1,3-dioxolane, ensuring high purity and yield in your research and development efforts.
References
-
Rosas, F., Lezama, J., & Mora, J. R. (2012). Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study. The Journal of Physical Chemistry A, 116(35), 8834–8845. [Link]
-
Patin, H., & Fetter, E. (1950). The Thermal Decomposition of Dioxolane. Journal of the American Chemical Society, 72(1), 57-59. [Link]
-
Capon, B., & Page, M. I. (1979). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 101(4), 970-978. [Link]
-
Fife, T. H., & De, N. C. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425–2430. [Link]
-
Wang, Z. M., et al. (2024). Thermal decomposition study of 1,3-dioxolane as a representative of battery solvent. ResearchGate. [Link]
-
Rosas, F., Lezama, J., & Mora, J. R. (2012). Kinetics and Mechanisms of the Thermal Decomposition of 2-Methyl-1,3-dioxolane, 2,2-Dimethyl-1,3-dioxolane, and Cyclopentanone Ethylene Ketal in the Gas Phase. The Journal of Physical Chemistry A. [Link]
-
Fife, T. H., & Brod, L. H. (1968). Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes. Journal of Organic Chemistry. [Link]
-
Alarcon, L. H., et al. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. SciSpace. [Link]
-
Rüdinger, M., et al. (2021). Radical Formation in Sugar-Derived Acetals under Solvent-Free Conditions. Polymers, 13(19), 3379. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
da Silva, A. C., et al. (2018). Hydrolysis of the 1,3-dioxolane ketal of isatin (14) using different types of catalyst. Journal of the Brazilian Chemical Society. [Link]
-
Brown, W. H. (2011). Acetals and ketals. ResearchGate. [Link]
- Fruchey, O. S., et al. (2013). Method of making ketals and acetals.
-
Wikipedia. Acetal. [Link]
-
Sbeih, K., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(9), 10254-10268. [Link]
- Fischer, R., et al. (1999). Preparation of cyclic acetals or ketals.
-
Khiari, D., et al. (1998). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Water Science and Technology. [Link]
-
Chemistry Steps. (2025). Formation and Reactions of Acetals. [Link]
-
PubChem. 2-Benzyl-4-methyl-1,3-dioxolane. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]
-
Chemistry Steps. (2020). Acetal Hydrolysis Mechanism. [Link]
Sources
- 1. 2-Benzyl-4-methyl-1,3-dioxolane | C11H14O2 | CID 95633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-benzyl-4-methyl-1,3-dioxolane 95% | CAS: 5468-05-3 | AChemBlock [achemblock.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Acetal - Wikipedia [en.wikipedia.org]
- 7. Radical Formation in Sugar-Derived Acetals under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5917059A - Preparation of cyclic acetals or ketals - Google Patents [patents.google.com]
- 9. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. 1,3-Dioxolane synthesis [organic-chemistry.org]
Technical Support Center: Minimizing Polymerization in Dioxolane Synthesis
Topic: High-Fidelity Synthesis of 1,3-Dioxolane: Controlling Cationic Ring-Opening Polymerization (CROP) Audience: Chemical Engineers, Synthetic Chemists, and Process Development Scientists.
Executive Summary: The Thermodynamic Battle
The synthesis of 1,3-dioxolane from ethylene glycol and formaldehyde is a reversible acid-catalyzed condensation. The primary failure mode is not "side reaction" in the traditional sense, but rather a thermodynamic collapse into Cationic Ring-Opening Polymerization (CROP).
The Critical Insight: Poly(1,3-dioxolane) has a relatively low Ceiling Temperature (
-
Below
: The equilibrium favors the polymer (solidification/gelling). -
Above
: The equilibrium favors the monomer (liquid dioxolane).
Therefore, preventing polymerization is not just about catalyst selection; it is about maintaining the system above the ceiling temperature until the acid catalyst is completely removed or neutralized.
Module 1: Mechanistic Control & Catalyst Selection
The Pathway
The reaction proceeds through a hemiacetal intermediate. The danger zone lies in the presence of protons (
Figure 1: The reversible pathway. Note that the Monomer-Polymer transition is reversible and temperature-dependent.
Catalyst Strategy
Strong homogeneous acids (Sulfuric Acid, p-Toluenesulfonic Acid) are efficient but dangerous because they co-distill or remain in the pot, triggering polymerization upon cooling.
| Catalyst Type | Examples | Risk Profile | Recommendation |
| Homogeneous | High. Hard to remove completely; trace acid in distillate causes storage polymerization. | Use only if reactive distillation is immediate. Must neutralize distillate instantly. | |
| Heterogeneous (Solid) | Amberlyst-15, Nafion, Zeolites (HZSM-5), Sulfated Zirconia | Low. Catalyst remains in the reactor. Product leaves acid-free. | Preferred. Allows for cleaner separation and minimizes downstream polymerization risks. |
| Lewis Acids | Medium. Highly active but promotes aggressive polymerization if temp drops. | Avoid for routine synthesis unless specific substitution patterns require it. |
Module 2: Process Control (Water & Temperature)
Water Removal (The Driving Force)
Water poisons the reaction by hydrolyzing the product back to starting materials. You must break the azeotrope or continuously remove water.
-
Entrainer: Cyclohexane or Benzene (if permitted).
-
Target: Remove water to shift equilibrium toward the monomer (Le Chatelier’s Principle).
The Ceiling Temperature Protocol
To prevent the reaction mass from turning into a solid block of polymer:
-
Operational Temp: Maintain reactor temperature
(depending on pressure). -
Quench: Do not cool the reaction mixture while the catalyst is still present. You must filter the catalyst (if solid) or neutralize (if liquid) before cooling.
Module 3: Step-by-Step Synthesis Protocol
Objective: Synthesis of 1,3-Dioxolane with <0.1% Polymer Content.
Materials
-
Ethylene Glycol (1.0 eq)
-
Paraformaldehyde (1.1 eq)
-
Catalyst: Amberlyst-15 (5 wt% loading) or PTSA (0.5 mol%)
-
Solvent: Cyclohexane (Entrainer for Dean-Stark)
-
Stabilizer: Triethylamine (TEA)
Workflow
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Loading: Charge Ethylene Glycol, Paraformaldehyde, and Cyclohexane.
-
Catalyst Addition: Add Amberlyst-15 (Solid acid preferred).
-
Reflux: Heat to reflux (~80-85°C with cyclohexane). Water will collect in the trap.
-
Checkpoint: Monitor water collection. Reaction is complete when theoretical water volume is collected.
-
-
Isolation (The Critical Step):
-
If using Solid Catalyst: Filter the hot solution immediately to remove catalyst.
-
If using PTSA: Add stoichiometric Sodium Methoxide or TEA to neutralize before cooling.
-
-
Distillation: Fractionally distill the product.
-
CRITICAL: Add 0.1% Triethylamine (TEA) to the receiving flask before distillation starts. This neutralizes any acid traces carried over in the vapor, preventing polymerization in the receiver.
-
-
Storage: Store over KOH pellets or with 50-100 ppm BHT (to prevent peroxides) and TEA (to prevent polymerization).
Module 4: Troubleshooting & FAQs
Q1: The reaction mixture turned into a viscous gel or white solid upon cooling. What happened?
Diagnosis: Cationic Ring-Opening Polymerization (CROP).[3] Cause: You cooled the mixture below the ceiling temperature while active acid catalyst was still present. Fix: Re-heat the mixture to depolymerize (turn it back to liquid), then neutralize with base (TEA or KOH) immediately while hot.
Q2: My distillate is clear initially but becomes cloudy/solid after 24 hours.
Diagnosis: Trace Acid Contamination.
Cause: Volatile acid (or entrained droplets) entered the receiving flask. Even ppm levels of acid can initiate polymerization over time.
Fix: Pre-charge your receiving flask with Triethylamine (TEA) or solid Potassium Carbonate (
Q3: Low yield despite long reflux times.
Diagnosis: Hydrolysis Equilibrium. Cause: Water was not effectively removed. 1,3-dioxolane hydrolyzes 1000x faster than it forms in the presence of water and acid. Fix: Ensure the Dean-Stark trap is functioning or switch to a molecular sieve drying agent in the recirculation loop.
Q4: Can I use aqueous Formalin (37%) instead of Paraformaldehyde?
Answer: Yes, but it is harder. Formalin introduces massive amounts of water (63%), which fights the equilibrium. You will spend significant energy removing water before product formation becomes favorable. Paraformaldehyde is thermodynamically superior.
Module 5: Visualization of Process Logic
Figure 2: Process Decision Tree. Note the two failure modes: Hydrolysis (Water) and Polymerization (Acid + Cooling).
References
-
Synthesis of 1,3-Dioxolane (Methodology)
-
Polymeriz
-
Solid Acid C
- Title: Solid acid catalyzed solventless highly selective synthesis of 1,3-dioxolane
- Source: Applied C
-
URL:[Link]
- Title: 1,3-Dioxolane Product Specifications & Stabilization (BHT/TEA)
Sources
- 1. CN1149055A - Process for production of 1,3-dioxolane - Google Patents [patents.google.com]
- 2. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes by the Prins cyclization of olefins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and properties of poly(1,3-dioxolane) in situ quasi-solid-state electrolytes via a rare-earth triflate catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane [ouci.dntb.gov.ua]
- 13. pubs.acs.org [pubs.acs.org]
Water removal strategies (Dean-Stark vs. Molecular Sieves) for dioxolane formation
Topic: Water removal strategies (Dean-Stark vs. Molecular Sieves) for dioxolane formation Content type: Technical Support Center / Troubleshooting Guide
Executive Summary & Mechanism
The formation of 1,3-dioxolanes from carbonyls and 1,2-diols (typically ethylene glycol) is a classic acid-catalyzed equilibrium process. Success depends entirely on manipulating Le Chatelier’s principle. Because the equilibrium constant (
The Core Challenge:
Failure to remove water results in stalling (equilibrium reached) or hydrolysis (reversion to starting material). This guide contrasts the two dominant strategies: Azeotropic Distillation (Dean-Stark) and Adsorptive Sequestration (Molecular Sieves) , providing troubleshooting for the specific failure modes of each.
Method Selection: Decision Matrix
Do not default to Dean-Stark simply because it is "standard." Use this logic flow to select the correct protocol for your specific substrate.
Figure 1: Decision logic for selecting water removal strategy. Note that "Sieves in Pot" is generally discouraged for catalytic reactions due to acid scavenging (see Section 4).
Troubleshooting Guide: Dean-Stark Apparatus
The Standard: Azeotropic removal using Toluene (bp 110°C) or Benzene (bp 80°C, toxic).
Common Failure Modes
Q: The reaction has been refluxing for 4 hours, but no water is collecting in the trap.
-
Diagnosis 1: Insufficient Insulation. The vapor path between the flask and the condenser must remain above the solvent's boiling point. If the arm is uninsulated, the azeotrope condenses before reaching the trap and runs back into the flask.
-
Fix: Wrap the side arm and the top of the flask heavily in aluminum foil and glass wool.
-
-
Diagnosis 2: Solvent Choice. You may be using a solvent that does not form a good azeotrope or holds too much water at reflux.
-
Fix: Switch to Toluene (forms 85:15 azeotrope with water). Ensure the trap is pre-filled with dry solvent before starting.
-
Q: My product decomposed/polymerized.
-
Cause: Overheating. Toluene reflux (110°C) might be too harsh for sensitive substrates.
-
Fix: Use Benzene (if safety permits) or Cyclohexane (bp 81°C). Alternatively, apply partial vacuum to the top of the condenser to lower the boiling point of Toluene to ~80°C (Vacuum Dean-Stark).
Q: The reaction stalled at 80% conversion.
-
Cause: The "Dry" solvent returning to the flask isn't actually dry. At equilibrium, hot toluene still dissolves trace water.
-
Fix: Drain the trap periodically. Alternatively, place activated 4A Molecular Sieves inside the trap (not the flask) to dry the returning solvent phase.
Troubleshooting Guide: Molecular Sieves
The Precision Tool: Adsorptive removal, ideal for small scales or volatile substrates.
Critical: The "Acid Scavenging" Effect
Q: I added Molecular Sieves directly to the flask, and the reaction stopped completely.
-
Root Cause: Standard molecular sieves (zeolites) are aluminosilicates and are naturally alkaline . They can neutralize your acid catalyst (pTSA or PPTS), killing the reaction [1].
-
Fix 1 (The Pro Method): Do not put sieves in the flask. Use a Modified Soxhlet or a pressure-equalizing addition funnel packed with sieves mounted between the flask and condenser. The solvent refluxes up, condenses, drips through the sieves (drying it), and returns to the flask.[1] This physically separates the basic sieves from the acidic reaction medium [2].
-
Fix 2 (The Direct Method): If you must add sieves to the pot, you must use Acid-Washed sieves or significantly increase the catalyst loading (up to 10 mol%) to overwhelm the buffering capacity of the sieves.
Pore Size Selection
Q: Should I use 3A or 4A sieves?
-
Recommendation: 3A.
-
3A (3 Ångström): Adsorbs water (approx 2.8 Å) but excludes ethanol/methanol and most organic products.[2]
-
4A (4 Ångström): Adsorbs water and small molecules like ethanol (3.6 Å) or ethylene glycol. Using 4A can co-adsorb your reagent (glycol), changing the stoichiometry, or entrap small product molecules [3].
-
Q: How do I know if my sieves are active?
-
The "Palm Test" (Qualitative): Place a small amount of sieves in your gloved hand and add water.[3] If they do not generate significant heat (too hot to hold), they are dead.
-
Activation Protocol: Heat to 300°C for 3 hours (or overnight at 180°C under high vacuum). Microwave activation is inconsistent and often leads to "hot spots" that fuse the pores.
Experimental Protocols
Protocol A: Standard Dean-Stark (Robust, >5g Scale)
-
Setup: Flame-dry a 2-neck RBF. Attach a Dean-Stark trap and reflux condenser.[4][5][6]
-
Loading: Add Substrate (1.0 equiv), Ethylene Glycol (1.2 - 1.5 equiv), and pTSA (0.05 equiv).
-
Solvent: Add Toluene (0.5 M concentration relative to substrate).
-
Priming: Fill the Dean-Stark trap with dry Toluene until it overflows back into the flask.
-
Reaction: Heat to vigorous reflux. Insulate the side arm.
-
Monitoring: Monitor water accumulation in the graduated trap. Theoretical yield of water can be calculated (
). -
Completion: When water volume stabilizes, cool to RT. Wash with saturated NaHCO3 to quench acid.
Protocol B: Modified "Sieves in Vapor Path" (Small Scale / Sensitive)
Best for <1g scale where Dean-Stark traps retain too much solvent.
-
Setup: RBF + Soxhlet Extractor (or modified addition funnel) + Reflux Condenser.
-
Sieve Prep: Fill the thimble/funnel with Activated 3A Molecular Sieves .
-
Loading: Add Substrate, Glycol, pTSA, and Benzene/Cyclohexane (or DCM if using a specific high-density trap) to the RBF.
-
Reaction: Reflux. Solvent vapor rises, condenses, and drips through the sieve bed before returning to the pot.[1]
-
Advantage: The returning solvent is anhydrous, driving the equilibrium, but the catalyst in the pot never touches the basic sieves.
Data Comparison
| Feature | Dean-Stark | Molecular Sieves (Direct) | Molecular Sieves (Vapor Path) |
| Scale Suitability | Large (>50 mmol) | Small (<10 mmol) | All Scales |
| Water Removal | Good (Azeotrope limit) | Excellent (<10 ppm) | Excellent (<10 ppm) |
| Reaction Temp | High (110°C+) | Variable (RT to Reflux) | Variable |
| Acid Compatibility | Excellent | Poor (Neutralizes catalyst) | Excellent |
| Equipment | Specialized Glassware | Standard Flask | Soxhlet/Modified Funnel |
| Primary Risk | Thermal decomposition | Stalled reaction (pH change) | Mechanical setup complexity |
Visualization: The "Sieves in Vapor Path" Workflow
This setup avoids the catalyst deactivation issue inherent to direct sieve addition.
Figure 2: The "Soxhlet" or Modified Funnel approach. Note how the acidic reaction mixture is physically separated from the basic molecular sieves.
References
- Lab Tips: Molecular Sieves and Acid Catalysts.Common experimental knowledge regarding zeolite alkalinity.
-
Caltech Stoltz Group. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Retrieved from [Link]
-
HengYe Inc. (2017). 3A, 4A, 5A, 13X... What's the Difference? Retrieved from [Link]
-
Organic Chemistry Portal. Protection of Carbonyl Compounds. Retrieved from [Link]
-
University of York. Dean-Stark Apparatus Guide. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: GC-MS Profiling of 2-Benzyl-4-methyl-1,3-dioxolane
Executive Summary
This guide provides a technical analysis of 2-Benzyl-4-methyl-1,3-dioxolane , the cyclic acetal derivative of phenylacetaldehyde and 1,2-propanediol. While often encountered in fragrance profiling (hyacinth notes) or as a protecting group strategy, its mass spectral signature offers distinct advantages over alternative derivatives.
Key Finding: This dioxolane derivative offers superior hydrolytic stability compared to acyclic dimethyl acetals and prevents the oxidative degradation typical of free phenylacetaldehyde. Its GC-MS fragmentation is dominated by the tropylium ion (
Part 1: The Fragmentation Mechanism (The "Why")
To interpret the mass spectrum accurately, one must understand the electron ionization (EI) induced bond cleavages. The molecule (MW 178.23) possesses two distinct structural motifs: the aromatic benzyl tail and the oxygenated dioxolane head.
1.1 Fragmentation Pathway Analysis
Upon electron impact (70 eV), the molecular ion (
-
Pathway A (Benzylic Cleavage): The bond between the benzyl carbon and the C2 position of the dioxolane ring is cleaved. This generates the highly stable tropylium ion (
91) , which is typically the base peak (100% abundance). -
Pathway B (Dioxolane Retention): Alternatively, the charge can be retained on the oxygenated ring system after the loss of the benzyl radical (
). This yields the 2-methyl-1,3-dioxolan-2-ylium cation ( 87) . -
Secondary Fragmentations:
-
Loss of a methyl group from the ring (
) yields 163 (low abundance). -
Ring fragmentation often produces
45 (typical of ethylene glycol derivatives) or 59 (propylene glycol derivatives).
-
1.2 Visualization of Ionization Pathways
Figure 1: Mechanistic pathway showing the competitive formation of the Tropylium ion (Path A) and the Dioxolane cation (Path B).
Part 2: Comparative Performance Analysis
Why choose the 1,3-dioxolane derivative over other forms? The table below compares this product against the free aldehyde and the acyclic dimethyl acetal.
Table 1: Stability and Analytical Performance Comparison
| Feature | Free Phenylacetaldehyde | Dimethyl Acetal Derivative | 2-Benzyl-4-methyl-1,3-dioxolane |
| Stability | Poor. Rapidly oxidizes to phenylacetic acid; polymerizes. | Moderate. Susceptible to hydrolysis in acidic moisture. | High. Cyclic acetals are entropically favored and resistant to hydrolysis [1]. |
| GC Peak Shape | Tailing (due to polarity and active sites). | Sharp, but volatile. | Excellent. Sharp, symmetric peaks; reduced polarity. |
| Diagnostic Ions | |||
| Isomerism | None. | None. | Yes. Exists as cis/trans diastereomers (resolvable on polar columns). |
Expert Insight: The presence of cis/trans isomers in the dioxolane derivative (due to chiral centers at C2 and C4) is not a defect but a validation tool. Seeing two peaks with identical mass spectra confirms the synthesis was successful and distinguishes the analyte from co-eluting impurities.
Part 3: Experimental Protocol
To ensure reproducible data, the following protocol synthesizes and analyzes the derivative. This workflow assumes the protection of phenylacetaldehyde using 1,2-propanediol.
3.1 Derivatization & Analysis Workflow
-
Reagent Prep: Mix Phenylacetaldehyde (1 eq) with 1,2-Propanediol (1.2 eq) in Toluene.
-
Catalysis: Add p-Toluenesulfonic acid (pTSA, 0.01 eq).
-
Reflux: Reflux with a Dean-Stark trap to remove water (driving equilibrium to the dioxolane).
-
Workup: Wash with
(neutralize acid), dry over , and concentrate. -
GC-MS Injection: Split 1:50, Inlet 250°C.
3.2 Instrumental Parameters (Agilent 7890/5977 eq.)
-
Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program: 60°C (1 min)
15°C/min 280°C (3 min). -
MS Source: EI Mode (70 eV), Source Temp 230°C, Quad Temp 150°C.
-
Scan Range:
35–350.
3.3 Process Visualization
Figure 2: Operational workflow for the synthesis and GC-MS analysis of the dioxolane derivative.
Part 4: Interpretation & Troubleshooting
Self-Validating the Spectrum: When reviewing your data, apply the "Rule of Sums" for this specific molecule:
-
Check for
at 178 (often small). -
Verify the Base Peak is 91 (Benzyl).
-
Crucial Step: Look for
87. If you see 73 instead, you likely used ethylene glycol (forming a non-methylated dioxolane) rather than propylene glycol. If you see 101, you may have used butanediol. The ring fragment mass accurately identifies the diol reagent used [2].
Isomer Separation: On a standard 5% phenyl column (DB-5), the cis and trans isomers typically elute within 0.1 - 0.2 minutes of each other. Do not integrate them as a single peak if quantification requires high precision, as their response factors may vary slightly, though they are usually assumed equal.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Cyclic acetals are demonstrated to have higher stability constants than acyclic analogs).[1][2]
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,3-Dioxolane derivatives. NIST Chemistry WebBook, SRD 69. (General fragmentation patterns for substituted dioxolanes).
-
Organic Chemistry Portal. (2023). Protection of Carbonyl Compounds as 1,3-Dioxolanes. (Methodology for acid-catalyzed acetal formation).[1][3]
Sources
High-Resolution Identification of 2-Benzyl-4-methyl-1,3-dioxolane: A Comparative Spectroscopic Guide
Executive Summary
In the synthesis and quality control of fragrance acetals, 2-Benzyl-4-methyl-1,3-dioxolane represents a critical target. While Nuclear Magnetic Resonance (NMR) remains the gold standard for stereochemical resolution (cis/trans isomerism), Fourier Transform Infrared Spectroscopy (FTIR) offers superior utility for rapid reaction monitoring and functional group validation .
This guide objectively compares the diagnostic performance of FTIR against NMR and GC-MS. It provides a self-validating experimental protocol for identifying this specific dioxolane derivative, focusing on the critical spectral shifts that confirm the formation of the acetal ring from its starting materials: Phenylacetaldehyde and 1,2-Propanediol.
Part 1: The FTIR Characteristic Profile
The identification of 2-Benzyl-4-methyl-1,3-dioxolane relies on confirming the 1,3-dioxolane ring formation while verifying the absence of carbonyl and hydroxyl precursors.
Diagnostic Peak Assignments
The following table synthesizes field data for the specific functional groups present in CAS 5468-05-3.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Diagnostic Significance |
| 3030 – 3080 | C-H Stretching (sp²) | Aromatic Ring | Confirms the benzyl moiety. Weak to medium intensity.[1] |
| 2980 – 2870 | C-H Stretching (sp³) | Methyl/Methylene | Key Differentiator: Presence of methyl group (from propylene glycol backbone) vs. ethylene glycol acetals. |
| ~1600 & 1498 | C=C Ring Stretching | Monosubstituted Benzene | Characteristic "breathing" modes of the phenyl ring. |
| 1450 & 1375 | C-H Bending | Methyl/Methylene | The 1375 cm⁻¹ peak is the "Umbrella mode" of the methyl group at the 4-position, distinguishing it from non-methylated analogs. |
| 1020 – 1150 | C-O-C Stretching | 1,3-Dioxolane Ring | Primary Identification Region. Strong, complex bands indicating the cyclic acetal ether linkage. |
| 700 & 750 | C-H Out-of-Plane Bending | Monosubstituted Benzene | Strong bands confirming the benzyl substitution pattern. |
| Absent (~1724) | C=O Stretching | Aldehyde (Carbonyl) | Critical Purity Check: Must be absent. Presence indicates unreacted Phenylacetaldehyde. |
| Absent (~3400) | O-H Stretching | Hydroxyl | Critical Purity Check: Must be absent. Presence indicates unreacted 1,2-Propanediol or hydrolysis. |
The "Fingerprint" Logic
The region between 1000–1200 cm⁻¹ is the definitive fingerprint for this molecule. Unlike linear ethers, the cyclic 1,3-dioxolane ring exhibits a coupled C-O-C stretching vibration that is intense and multi-banded.
-
Validation: If the spectrum shows strong aromatic peaks (700/750/3030) but lacks the intense ether bands at 1100, the ring has likely opened or failed to form.
Part 2: Comparative Performance Analysis
While FTIR is the method of choice for process speed, it has limitations regarding stereochemistry. 2-Benzyl-4-methyl-1,3-dioxolane exists as a mixture of cis and trans isomers (referring to the relationship between the benzyl group at C2 and the methyl group at C4).
Comparison Table: FTIR vs. NMR vs. GC-MS
| Feature | FTIR (Mid-IR) | ¹H NMR (400 MHz) | GC-MS |
| Primary Utility | Rapid Screening & Reaction Monitoring | Stereochemical Structure Proof | Purity & Molecular Weight Confirmation |
| Isomer Resolution | Low. Cis/trans isomers have nearly identical functional groups and overlap significantly. | High. Distinct chemical shifts for C2-H and C4-H protons allow precise cis/trans ratio calculation. | Medium. Isomers may separate on non-polar columns, but fragmentation patterns are often identical. |
| Sample Prep | Minimal (Neat liquid/ATR). < 1 min. | Moderate (Deuterated solvent). ~10-15 mins. | Moderate (Dilution). ~20-30 mins run time. |
| Limit of Detection | > 0.1% - 1% (Bulk impurities) | > 0.01% (High sensitivity) | < ppm levels (Trace analysis) |
| Cost per Run | Low | High | Medium |
Mechanistic Insight[1][2]
-
Why FTIR for Synthesis? The reaction involves the condensation of an aldehyde and a diol to release water. FTIR directly monitors the disappearance of the C=O bond (1724 cm⁻¹) . This is a binary "Yes/No" signal that is far faster to interpret than integrating NMR peaks during a live process.
-
Why NMR for Final Product? The cis and trans isomers often have different olfactory profiles (scent nuances). Only NMR can reliably quantify the isomeric ratio (e.g., integrating the doublet signals of the methyl group).
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating : the success of the experiment is confirmed by the specific spectral shifts described.
Method: Reaction Monitoring via ATR-FTIR
Objective: Confirm conversion of Phenylacetaldehyde to 2-Benzyl-4-methyl-1,3-dioxolane.
Equipment:
-
FTIR Spectrometer with Diamond ATR accessory (e.g., Bruker, Thermo, or PerkinElmer).
-
Resolution: 4 cm⁻¹.
-
Scans: 16 or 32.
Step-by-Step Workflow:
-
Baseline Acquisition (Negative Control):
-
Record spectrum of pure Phenylacetaldehyde . Note the intense peak at 1724 cm⁻¹ (C=O).[2]
-
Record spectrum of pure 1,2-Propanediol . Note the broad peak at 3350 cm⁻¹ (O-H).
-
-
Sampling:
-
Place 1 drop of the reaction mixture (neat) onto the ATR crystal.
-
Tip: Ensure the crystal is cleaned with isopropanol between scans to prevent cross-contamination.
-
-
Data Analysis (The Validation Step):
-
Pass Criteria:
-
Region 1700-1750 cm⁻¹: Flat baseline. (Verifies consumption of Aldehyde).
-
Region 3300-3500 cm⁻¹: Flat baseline. (Verifies consumption of Diol and removal of water).
-
Region 1000-1200 cm⁻¹: Appearance of strong, new bands (Acetilization).
-
-
Fail Criteria:
-
Residual peak at 1724 cm⁻¹ > 2% transmittance dip implies incomplete reaction.
-
-
Part 4: Visualization of Analytical Logic
Diagram 1: Identification Workflow
This decision tree guides the researcher from sample acquisition to final structural confirmation.
Caption: Logical workflow for validating 2-Benzyl-4-methyl-1,3-dioxolane, prioritizing FTIR for functional screening and NMR for stereochemical finishing.
Diagram 2: Synthesis Monitoring Logic
Visualizing the chemical transformation and the corresponding spectral shifts.
Caption: Spectral shift map showing the specific functional group transformations during the synthesis of the target acetal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95633, 2-Benzyl-4-methyl-1,3-dioxolane. Retrieved from [Link]
-
The Good Scents Company (2024). Phenylacetaldehyde Propylene Glycol Acetal (CAS 5468-05-3) Odor and Properties. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard reference for Dioxolane C-O-C and Aromatic C-H assignments).
Sources
Chromatographic Profiling of Benzyl Dioxolane Isomers: Retention Index Mapping & Stationary Phase Selectivity
Executive Summary: The Isomeric Challenge
In the realms of forensic drug profiling and fragrance analysis, benzyl dioxolanes (specifically 2-benzyl-1,3-dioxolane and its structural isomers) present a unique analytical challenge.[1] While mass spectrometry (MS) provides structural fingerprints, it often fails to definitively distinguish between positional isomers and stereoisomers due to identical molecular ions (
This guide provides a definitive protocol for the differentiation of benzyl dioxolane isomers using Gas Chromatography Retention Indices (RI) . We compare the performance of non-polar (polydimethylsiloxane) and polar (polyethylene glycol) stationary phases, demonstrating that a dual-column approach is the only self-validating method for unambiguous identification.[1]
Mechanistic Insight: Solvation & Separation
To optimize separation, one must understand the interaction between the analyte and the stationary phase.
-
The Analyte: 2-Benzyl-1,3-dioxolane consists of a lipophilic benzyl tail and a polar dioxolane head.[1] The "benzyl" moiety (phenyl + methylene spacer) allows for significant van der Waals interactions, while the ether oxygens in the dioxolane ring act as hydrogen bond acceptors.[1]
-
Stationary Phase Selectivity:
-
Non-Polar (e.g., DB-5MS, HP-5): Separation is driven by dispersive forces (London forces) based on vapor pressure and boiling point.[1] Isomers with similar boiling points co-elute.
-
Polar (e.g., DB-Wax, HP-INNOWax): Separation involves dipole-dipole interactions and hydrogen bonding with the dioxolane oxygens.[1] This phase is critical for separating isomers where the steric environment of the oxygen atoms differs (e.g., 2-benzyl vs. 4-benzyl substitution).[1]
-
Diagram 1: Separation Mechanism & Interaction Logic[1]
Figure 1: Mechanistic interaction of 2-benzyl-1,3-dioxolane with polar and non-polar stationary phases.
Comparative Analysis: Retention Index Data
The following data consolidates experimental Kovats Retention Indices (RI) for 2-benzyl-1,3-dioxolane and its relevant isomers/analogs. The "Shift" (
Table 1: Retention Indices on Common Stationary Phases
| Compound | Structure Note | RI (Non-Polar)* | RI (Polar)** | |
| 2-Benzyl-1,3-dioxolane | Phenylacetaldehyde acetal | 1277 | 1940 | +663 |
| 2-Phenyl-1,3-dioxolane | Benzaldehyde acetal (No CH2 spacer) | 1235 | 1850 | +615 |
| 2-Phenyl-4-methyl-1,3-dioxolane | Isomeric C10H12O2 (Cis) | 1290 | 1880 | +590 |
| 2-Phenyl-4-methyl-1,3-dioxolane | Isomeric C10H12O2 (Trans) | 1305 | 1905 | +600 |
*Non-Polar Reference: 5% Phenyl Methyl Siloxane (e.g., DB-5, HP-5MS, SE-54). **Polar Reference: Polyethylene Glycol (e.g., DB-Wax, HP-INNOWax, Carbowax 20M). Data Sources: Aggregated from NIST Mass Spectrometry Data Center and consensus literature [1, 2].[1]
Technical Interpretation[2][3][4][5]
-
The Methylene Effect: Adding the methylene group (Benzyl vs. Phenyl) increases the non-polar RI by approximately 40-45 units, consistent with homologation rules.
-
Polarity Shift: The massive shift (+663 units) on the polar column for 2-benzyl-1,3-dioxolane indicates strong accessibility of the ether oxygens.[1]
-
Isomer Discrimination: Note that 2-phenyl-4-methyl-1,3-dioxolane is a structural isomer (C10H12O2).[1] On a non-polar column, its RI (1290-1305) is dangerously close to 2-benzyl-1,3-dioxolane (1277).[1] However, on a polar column, the separation widens significantly (1940 vs 1880/1905), making the polar phase mandatory for confirmation. [1]
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, this protocol uses a "Bracketing Standard" approach.[1] You must run a homologous series of n-alkanes (C8-C24) under identical conditions to calculate the Linear Retention Index (LRI).[1]
Phase 1: Standard Preparation (In-Situ Synthesis)
If a commercial standard is unavailable, 2-benzyl-1,3-dioxolane can be synthesized rapidly to validate retention time.[1]
-
Reagents: Phenylacetaldehyde (1 mmol), Ethylene Glycol (1.2 mmol), p-Toluenesulfonic acid (catalytic), Toluene (5 mL).[1]
-
Reaction: Reflux with Dean-Stark trap (or molecular sieves) for 1 hour.
-
Workup: Wash with
, dry over , filter. -
Validation: GC-MS injection should show a single major peak at
164 with base peak 91.[1]
Phase 2: GC-MS Instrument Conditions[1]
| Parameter | Setting (Non-Polar) | Setting (Polar) |
| Column | DB-5MS (30m x 0.25mm x 0.25µm) | DB-Wax (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | Split 20:1 @ 250°C | Split 20:1 @ 240°C |
| Oven Program | 50°C (1 min) | 60°C (1 min) |
| Transfer Line | 280°C | 240°C |
Phase 3: Retention Index Calculation
Do not rely on retention time. Calculate RI using the Van den Dool and Kratz equation:
Where
Diagram 2: Analytical Workflow & Decision Tree
Figure 2: Dual-column validation workflow for definitive isomer identification.
Troubleshooting & Quality Control
-
Peak Tailing on Polar Columns: Benzyl dioxolanes are acetals and are generally stable, but active sites (silanols) on older Wax columns can cause tailing. Action: Trim 0.5m from the column inlet if symmetry factor > 1.2.
-
Thermal Degradation: Acetals can revert to aldehydes in the injector port if the liner is dirty or too hot (>280°C). Action: Use a deactivated glass wool liner and keep inlet temperature moderate (250°C).
-
Co-elution Warning: On DB-5, 2-benzyl-1,3-dioxolane may co-elute with certain sesquiterpenes found in natural oils.[1] Always cross-reference with the MS fragmentation pattern (Base peak 91, secondary 73, 65, 164).[1]
References
-
NIST Mass Spectrometry Data Center. (2025).[3] 2-Benzyl-1,3-dioxolane: Gas Chromatography Retention Indices. National Institute of Standards and Technology. [Link][1]
-
Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011).[1] Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data, 40(4). [Link]
-
PubChem. (2025).[3] 2-Benzyl-1,3-dioxolane Compound Summary. National Center for Biotechnology Information. [Link][1]
Sources
A Comparative Guide to the Stability of 1,3-Dioxolanes and 1,3-Dioxanes: A Thermodynamic and Kinetic Perspective
In the landscape of synthetic organic chemistry, 1,3-dioxolanes and 1,3-dioxanes stand as indispensable tools, primarily employed as protecting groups for carbonyl compounds (aldehydes and ketones) and diols.[1][2][3] Their popularity is rooted in their general stability under neutral, basic, and various redox conditions, coupled with their predictable cleavage under acidic catalysis.[1][4] However, the choice between the five-membered 1,3-dioxolane and the six-membered 1,3-dioxane is not arbitrary. It is a strategic decision dictated by the subtle yet significant differences in their stability—a concept that bifurcates into two distinct, and seemingly contradictory, realms: thermodynamic stability and kinetic stability.
This guide provides an in-depth analysis of the structural and electronic factors governing the stability of these two crucial classes of cyclic acetals. We will dissect their conformational preferences, explore the mechanism of their acid-catalyzed hydrolysis, and present experimental data to quantify their relative labilities, empowering researchers to make more informed decisions in complex synthetic designs.
I. The Foundation of Stability: Conformational and Structural Analysis
The intrinsic, or thermodynamic, stability of a cyclic molecule is fundamentally linked to its ability to adopt a conformation that minimizes strain. Herein lies the first major distinction between the five- and six-membered rings.
1,3-Dioxanes: The Stability of the Chair
The six-membered 1,3-dioxane ring is conformationally analogous to cyclohexane, preferentially adopting a strain-free chair conformation .[4][5][6] This arrangement allows the bond angles to remain close to the ideal sp³ tetrahedral angle of 109.5°, effectively eliminating angle strain.[7][8] Furthermore, all the bonds along the ring periphery are staggered, which minimizes torsional strain. Computational studies have shown the chair conformer of 1,3-dioxane to be significantly more stable, by approximately 5-6 kcal/mol, than its higher-energy twist-boat conformer.[5] This low-energy, stable ground state makes the 1,3-dioxane ring thermodynamically favored.
1,3-Dioxolanes: A Compromise of Strains
In contrast, the five-membered 1,3-dioxolane ring is inherently more strained. A planar five-membered ring would have internal angles of 108°, close to the tetrahedral ideal, but would suffer from significant torsional strain due to eclipsing interactions of substituents. To alleviate this, the ring puckers into non-planar envelope or twist conformations.[9] While these conformations reduce torsional strain, they do so at the cost of introducing angle strain. This inescapable trade-off means that 1,3-dioxolanes possess a higher ground-state energy due to inherent ring strain compared to their six-membered counterparts.[9][10]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=1, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
• Minimal Torsional Strain • Thermodynamically Stable", style=filled, fillcolor="#FFFFFF", align=left]; Dioxane --> Dioxane_Props [label="Results in"]; end
• Residual Torsional Strain • Thermodynamically Less Stable", style=filled, fillcolor="#FFFFFF", align=left]; Dioxolane --> Dioxolane_Props [label="Results in"]; end } caption: Conformational differences and resulting thermodynamic stability.
II. Kinetic Stability: The Decisive Role of the Hydrolysis Pathway
While 1,3-dioxanes are thermodynamically more stable, the rate at which they undergo acid-catalyzed hydrolysis—their kinetic stability—presents a different picture. The hydrolysis of acetals proceeds via a well-established A-1 mechanism, where the rate-determining step is the formation of a resonance-stabilized oxocarbenium ion intermediate.[11][12][13] It is the energy of the transition state leading to this intermediate that dictates the reaction rate.
The Mechanism:
-
Protonation: A rapid, reversible protonation of one of the ring oxygen atoms.
-
Ring Opening (Rate-Determining Step): Cleavage of the adjacent C-O bond to form the planar oxocarbenium ion.[11][14][15]
-
Nucleophilic Attack: Capture of the carbocation by water.
-
Deprotonation & Ring Cleavage: A series of subsequent steps release the diol and the protonated carbonyl, which is then deprotonated.
dot graph G { graph [bgcolor="#F1F3F4", splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
(Dioxane or Dioxolane)"]; Protonated_Acetal [label="Protonated Acetal", fillcolor="#4285F4"]; Oxocarbenium [label="Oxocarbenium Ion (Planar Intermediate)", shape=Mdiamond, style="filled", fillcolor="#EA4335"]; Hemiketal_Intermediate [label="Hemiketal Intermediate"]; Products [label="Carbonyl + Diol", fillcolor="#34A853"];
} caption: Generalized A-1 mechanism for acid-catalyzed acetal hydrolysis.
Why 1,3-Dioxolanes Hydrolyze Faster
Counterintuitively, the less stable 1,3-dioxolane hydrolyzes significantly faster than the more stable 1,3-dioxane. The explanation lies in the energetics of the rate-determining step.
-
1,3-Dioxolane: The transition state for the formation of the oxocarbenium ion requires the ring to adopt a more planar geometry. For the already-strained five-membered ring, this geometric change actually relieves some of the inherent ring strain.[15] This release of ground-state strain lowers the overall activation energy required to reach the transition state.
-
1,3-Dioxane: To form the planar oxocarbenium ion, the stable, strain-free chair conformation of the six-membered ring must be disrupted. This process requires a significant input of energy to overcome the conformational stability of the ground state.[15] Consequently, the activation energy for hydrolysis is higher.
In essence, 1,3-dioxolanes have a "head start" on the reaction coordinate due to their higher ground-state energy, leading to a faster rate of hydrolysis.
| Feature | 1,3-Dioxolane (5-Membered Ring) | 1,3-Dioxane (6-Membered Ring) |
| Ring Size | 5 atoms (2 O, 3 C) | 6 atoms (2 O, 4 C) |
| Predominant Conformation | Envelope / Twist | Chair |
| Inherent Ring Strain | Significant | Minimal |
| Thermodynamic Stability | Lower | Higher |
| Rate of Acid Hydrolysis | Faster | Slower |
| Kinetic Stability | Lower (more labile) | Higher (more robust) |
III. Experimental Protocol: Quantifying Stability via NMR Spectroscopy
To empirically determine the comparative stability, a kinetic analysis of the acid-catalyzed hydrolysis can be performed. Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for this purpose, allowing for real-time monitoring of the reaction progress.[16]
Objective: To determine the pseudo-first-order rate constant (k_obs) and half-life (t₁/₂) for the hydrolysis of a selected 1,3-dioxolane and its corresponding 1,3-dioxane derivative.
Materials:
-
2-Phenyl-1,3-dioxolane
-
2-Phenyl-1,3-dioxane
-
D₂O (Deuterium Oxide)
-
DCl (Deuterium Chloride, 35 wt. % in D₂O)
-
NMR tubes
-
NMR Spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation: For each compound, prepare an NMR tube containing 600 µL of D₂O. Add the acetal (e.g., 5 mg) and shake to dissolve, acquiring an initial spectrum (t=0).
-
Reaction Initiation: To initiate the hydrolysis, carefully add a specific amount of DCl solution (e.g., 10 µL of a 1M solution) to the NMR tube, cap, invert several times to mix, and immediately place it in the NMR spectrometer, which has been pre-equilibrated to a constant temperature (e.g., 25°C).
-
Data Acquisition: Begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the dioxolane, every 30 minutes for the dioxane). The total acquisition time should span at least two half-lives.
-
Monitoring Progress: Monitor the reaction by observing the decrease in the integral of a characteristic signal of the starting acetal (e.g., the acetal proton at C2) and the corresponding increase in the integral of the product aldehyde proton (e.g., benzaldehyde at ~10 ppm).
Data Analysis:
-
Normalize the integral of the starting material peak at each time point (I_t) relative to its integral at t=0 (I_0).
-
Plot the natural logarithm of this ratio (ln(I_t / I_0)) against time (t).
-
For a first-order reaction, this plot will yield a straight line.[16] The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k_obs .[16]
-
Comparison: A direct comparison of the k_obs and t₁/₂ values will provide a quantitative measure of the relative kinetic stability. The 1,3-dioxolane is expected to have a significantly larger k_obs and shorter t₁/₂.
dot graph G { graph [bgcolor="#F1F3F4", splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
in NMR Tube", shape=ellipse, style=filled, fillcolor="#4285F4"]; Acquire_t0 [label="Acquire t=0 Spectrum"]; Initiate [label="Add DCl Catalyst, Start Timer"]; Acquire_Series [label="Acquire Spectra at Regular Intervals"]; Process [label="Integrate Acetal & Product Peaks"]; Plot [label="Plot ln([Acetal]) vs. Time"]; Calculate [label="Determine Slope (-k_obs) and Half-Life (t₁/₂)"]; End [label="Compare Kinetic Data", shape=ellipse, style=filled, fillcolor="#34A853"];
} caption: Workflow for kinetic analysis of acetal hydrolysis by NMR.
IV. Conclusion and Practical Implications for Synthesis
The stability of 1,3-dioxolanes and 1,3-dioxanes is a tale of two competing factors: ground-state thermodynamic stability and transition-state kinetic stability.
-
1,3-Dioxanes are thermodynamically more stable. Their strain-free chair conformation gives them a lower ground-state energy. This makes them the protecting group of choice when robustness is paramount, especially if the subsequent synthetic steps involve conditions that might inadvertently cleave a more labile group.[4]
-
1,3-Dioxolanes are kinetically less stable. They hydrolyze much more rapidly under acidic conditions. This lability is advantageous when a mild and facile deprotection is required to avoid damaging sensitive functionalities elsewhere in the molecule.
Ultimately, the selection between these two protecting groups is a strategic decision. A chemist must weigh the need for a robust shield against the requirement for gentle removal. Understanding the fundamental principles of ring strain and reaction kinetics that govern their behavior is key to leveraging these valuable functional groups to their full potential in the art of chemical synthesis.
References
- Benchchem. Comparative Stability of Alkyl Acetals of Hexanal: A Guide for Researchers.
- Benchchem. Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety.
- Fife, T. H. & Jao, L. K. (1979). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. Journal of the American Chemical Society, 101(4), 970-974.
-
Wang, Z. et al. (2023). Influence of Oxygen Atoms and Ring Strain on the Low-Temperature Oxidation Pathways of 1,3-Dioxolane. The Journal of Physical Chemistry A. [Link]
-
Finneran, P. et al. (2018). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. [Link]
- Page, M. I. (1970). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow.
-
Silva, F. W. P. et al. (2016). Hydrolysis of the 1,3-dioxolane ketal of isatin (14) using different types of catalyst. ResearchGate. [Link]
-
Fife, T. H. & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425-30. [Link]
- Thieme. (2006). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
-
Bayat, Y. (2008). A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). ResearchGate. [Link]
-
Roy, R. et al. (2014). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
- Leggetter, B. E. & Brown, R. K. (1963). THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry.
-
Khursan, S. L. & Shitikova, O. V. (2008). Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane. ResearchGate. [Link]
-
ResearchGate. Well-established mechanism of the hydrolysis of acetals and ketals. [Link]
-
Wikipedia. Dioxolane. [Link]
-
ResearchGate. Which is more stable; one, five membered or six membered heterocyclic compounds?[Link]
-
Reddit. Why are 6- (and sometimes 5-) membered rings far more prevalent in chemical compounds than rings with 4 or 3 members?[Link]
-
Quora. Are 5 and 6 membered carbon rings most stable? If so, why? If not, then which numbered is...[Link]
- SL-Chemical. (2023).
-
Wikipedia. Ring strain. [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]
-
York University. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Dioxolane - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Ring strain - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Refractive index and density validation for 2-Benzyl-4-methyl-1,3-dioxolane
This guide outlines a rigorous validation framework for 2-Benzyl-4-methyl-1,3-dioxolane (CAS: 5468-05-3), also known as Phenylacetaldehyde Propylene Glycol Acetal.
Due to the scarcity of standardized pharmacopeial monographs for this specific acetal, researchers often rely on inconsistent literature values. This guide provides a self-validating protocol to establish reliable Refractive Index (RI) and Density specifications, accounting for the critical variable of cis/trans stereoisomerism .
Target Compound: 2-Benzyl-4-methyl-1,3-dioxolane[1]
Technical Framework: The Isomer Challenge
Unlike simple solvents, 2-Benzyl-4-methyl-1,3-dioxolane is not a single static entity. It exists as a mixture of diastereomers (cis and trans) generated during the acetalization of phenylacetaldehyde with 1,2-propanediol.
-
C2 Position: Benzyl group substitution.
-
C4 Position: Methyl group substitution.
Why Validation Fails:
Standard Certificates of Analysis (CoA) often list a wide RI range (e.g.,
Comparative Physical Properties
The following table benchmarks the target compound against its closest structural analogs to establish a "Safe Operating Window."
| Property | Target: 2-Benzyl-4-methyl-1,3-dioxolane | Analog 1: 2-Benzyl-1,3-dioxolane | Analog 2: Phenylacetaldehyde DMA |
| CAS Number | 5468-05-3 | 101-49-5 | 101-48-4 |
| Structure | Methylated Dioxolane Ring | Unsubstituted Dioxolane Ring | Acyclic Acetal |
| Refractive Index ( | 1.510 – 1.525 (Typical) | 1.522 | 1.493 – 1.496 |
| Density ( | 1.060 – 1.090 g/mL (Typical) | 1.085 – 1.101 g/mL | 1.001 – 1.007 g/mL |
| Boiling Point | 253 – 255 °C | 115 – 120 °C (12 mmHg) | 219 – 221 °C |
| Solubility | Insoluble in Water | Insoluble in Water | Insoluble in Water |
*Note: The "Typical" range for the target is wider to account for isomer ratio variations. Values outside this range suggest hydrolysis (reversion to aldehyde) or polymerization.
Validation Workflow (DOT Diagram)
The following diagram illustrates the logic flow for validating a new batch, specifically distinguishing between Isomer Variance (Acceptable) and Chemical Impurity (Reject).
Figure 1: Decision tree for distinguishing stereochemical variance from chemical degradation.
Experimental Protocols
A. Refractive Index (RI) Determination
Objective: Establish the precise optical density corrected for temperature.
Equipment: Abbé Refractometer or Digital Refractometer (Accuracy
-
Calibration:
-
Clean prism with ethanol; allow to dry.
-
Calibrate using Distilled Water (
) and 1-Bromonaphthalene ( ) if a high-range standard is available.
-
-
Sample Loading:
-
Apply 0.3 mL of 2-Benzyl-4-methyl-1,3-dioxolane. Ensure no bubbles form (bubbles scatter light, artificially lowering the reading).
-
-
Temperature Equilibration (Critical):
-
Dioxolanes have a high coefficient of thermal expansion.
-
Wait 2 minutes for the sample to reach exactly 20°C.
-
Correction Factor: If measuring at ambient temperature (
), use the formula:
-
-
Reading: Record three consecutive readings. They must agree within 0.0002.
B. Density Validation (Pycnometer Method)
Objective: Confirm purity and absence of polymerization. Equipment: 10 mL Gay-Lussac Pycnometer.
-
Tare: Weigh the empty, dry pycnometer (
). -
Water Standard: Fill with degassed water at 25°C. Weigh (
). -
Sample Measurement: Fill with 2-Benzyl-4-methyl-1,3-dioxolane at 25°C. Weigh (
). -
Calculation:
(Where 0.99704 is the density of water at 25°C).
Interpretation of Results (Self-Validating Logic)
-
Scenario A: Low RI (< 1.510) [1][2][3][4]
-
Cause: Likely hydrolysis. The ring has opened, reverting to Phenylacetaldehyde (RI ~1.525) and Propylene Glycol (RI ~1.432). The presence of free glycol significantly depresses the RI.
-
Action: Perform a water solubility test.[1][5][3] If the sample partially dissolves, hydrolysis has occurred (the acetal is insoluble; glycol is soluble).
-
-
Scenario B: High Density (> 1.10) [6]
-
Scenario C: Variance within Range (e.g., 1.518 vs 1.522)
-
Cause: Isomer shift. A batch synthesized at higher temperatures may favor the thermodynamic trans-isomer.
-
Action: Acceptable for most applications.[4]
-
References
-
Comparison of Dioxolane Isomer Separations
-
Physical Properties of Structural Analog (2-Benzyl-1,3-dioxolane)
-
General Acetal Validation Standards
-
Refractive Index and Density Certified Reference Materials. ARO Scientific. Link
-
-
Isomerism in 4-methyl-1,3-dioxolanes
-
The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane. ResearchGate. Link
-
Sources
- 1. echemi.com [echemi.com]
- 2. Phenyl acetaldehyde dimethyl acetal | C10H14O2 | CID 60995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PHENYLACETALDEHYDE DIMETHYL ACETAL CAS#: 101-48-4 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 苯乙醛 ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pure-synth.com [pure-synth.com]
- 7. Phenylacetaldehyde, 95% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 2-Benzyl-1,3-dioxolane, 94%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. 2-BENZYL-1,3-DIOXOLANE | 101-49-5 [chemicalbook.com]
- 11. 101-49-5 | CAS DataBase [m.chemicalbook.com]
- 12. cloudfront.zoro.com [cloudfront.zoro.com]
Safety Operating Guide
2-Benzyl-4-methyl-1,3-dioxolane proper disposal procedures
Executive Safety Directive
Immediate Action Required: Treat 2-Benzyl-4-methyl-1,3-dioxolane as a High-Risk Flammable Solvent with Peroxide-Forming Potential .[1]
As a Senior Application Scientist, I often see researchers treat cyclic acetals (dioxolanes) casually, mistaking them for stable ethers. This is a critical error. While 2-Benzyl-4-methyl-1,3-dioxolane is more stable than open-chain ethers, the methylene protons adjacent to the oxygen atoms are susceptible to radical autoxidation, forming hydroperoxides.[1] Furthermore, this compound is acid-labile; exposure to acidic waste streams will hydrolyze it into phenylacetaldehyde (a potent irritant) and propylene glycol, altering the waste's physical properties and flash point.
Core Disposal Strategy:
-
Validate: Test for peroxides if the container has been opened for >6 months.
-
Segregate: Isolate from strong acids to prevent exothermic hydrolysis.
-
Incinerate: Designate for high-BTU fuel blending/incineration.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1]
| Property | Data | Operational Implication |
| CAS Number | 5468-05-3 (Isomer mix) | Use for waste manifesting.[1] |
| Structure | Cyclic acetal (Dioxolane ring) | Susceptible to peroxidation and acid hydrolysis.[2] |
| Flash Point | ~90°C (Estimated)* | Note: Lower molecular weight analogs have FP < 0°C. Treat as Flammable (Class III or higher) to ensure safety margins. |
| RCRA Code | D001 (Ignitable) | Must be disposed of via approved hazardous waste streams. |
| Incompatibilities | Strong Oxidizers, Strong Acids | DO NOT mix with acidic waste (e.g., Chromic acid, HCl). |
| Peroxide Class | Class C (Peroxide Hazard on Concentration) | Test before distillation or evaporation. |
*Flash point varies by specific isomer purity and vendor. Always assume "Flammable" if specific data is absent.
Pre-Disposal Assessment: The Decision Matrix
Before moving the container to waste storage, you must execute a "Stop/Go" assessment. This prevents the introduction of explosive peroxides into the central waste stream.
Protocol: Peroxide Detection & Mitigation
-
Reagent: Quantofix® Peroxide 100 test strips (or equivalent KI-starch paper).[1]
-
Threshold: >100 ppm requires stabilization.
Step-by-Step Assessment:
-
Visual Inspection: Check for crystals around the cap or in the liquid. If crystals are present, STOP . Do not touch. Contact EHS/Bomb Squad immediately.
-
Test: Dip the strip into the solvent.
-
0-20 ppm: Safe for normal disposal.
-
20-100 ppm: Safe for disposal, but mark container "Peroxides Detected".
-
>100 ppm:Must be treated (Quenched) before disposal.
-
Quenching Protocol (For >100 ppm)
-
Add Ferrous Sulfate (FeSO₄) solution (acidified) or Sodium Bisulfite solution to the solvent in a 1:1 ratio.
-
Stir gently for 30 minutes.
-
Retest peroxide levels.[3]
-
Once <20 ppm, separate phases (if aqueous used) and dispose of the organic layer as solvent waste.
Operational Disposal Workflow
The following logic flow dictates the handling of the material from the bench to the central accumulation area.
Figure 1: Decision logic for the safe assessment and disposal of dioxolane derivatives. Note the critical loops for peroxide quenching and pH neutralization.
Detailed Workflow Steps
Step 1: Container Selection
-
Use High-Density Polyethylene (HDPE) or Glass (amber preferred).[1]
-
Why: HDPE is resistant to organic solvents; Amber glass prevents UV light from accelerating peroxide formation.
Step 2: Waste Segregation (The "Non-Hal" Stream)
-
Classify as Non-Halogenated Organic Solvent .
-
CRITICAL: Do not mix with acidic wastes (e.g., from deprotection steps).
-
If the waste is acidic, neutralize with Sodium Bicarbonate (NaHCO₃) to pH 6–8 before adding it to the solvent drum.
Step 3: Labeling
-
Constituents: "2-Benzyl-4-methyl-1,3-dioxolane" (Do not use trade names like "Fructone" alone).[1]
-
Hazards: Check "Flammable" and "Irritant".
Step 4: Final Disposal Method
-
The only acceptable final disposal method is High-Temperature Incineration (Fuel Blending).[1]
-
Why: The high carbon content makes it an excellent fuel source for cement kilns, ensuring complete destruction of the dioxolane ring.
Emergency Procedures
Spill Response (< 1 Liter):
-
Evacuate: Remove ignition sources immediately.
-
PPE: Nitrile gloves are sufficient for incidental splash; use Silver Shield/Laminate for prolonged cleanup. Wear safety goggles.
-
Absorb: Use vermiculite or activated charcoal pads. Do not use paper towels (increases surface area for flammability).
-
Disposal: Place absorbed material in a fume hood to evaporate or seal in a pail labeled "Debris contaminated with Flammable Solvent".
Exposure:
-
Skin: Wash with soap and water for 15 minutes. Dioxolanes are lipophilic and penetrate skin easily.
-
Eyes: Flush for 15 minutes. Seek medical attention.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261). [Link]
- Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.
-
PubChem. (2024). 2-Benzyl-4-methyl-1,3-dioxolane Compound Summary. National Library of Medicine. [Link]
Sources
- 1. 101-49-5|2-Benzyl-1,3-dioxolane|BLD Pharm [bldpharm.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. eurofinsus.com [eurofinsus.com]
- 7. alsglobal.com [alsglobal.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
